Erythromycin ethylsuccinate-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H75NO16 |
|---|---|
Molecular Weight |
866.1 g/mol |
IUPAC Name |
1-O-ethyl 4-O-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-3-yl] butanedioate |
InChI |
InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1/i12+1D3 |
InChI Key |
NSYZCCDSJNWWJL-FHXIOVPISA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1OC(=O)CCC(=O)OCC)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Erythromycin Ethylsuccinate-13C,d3: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin ethylsuccinate-13C,d3 is a stable isotope-labeled internal standard essential for the accurate quantification of the macrolide antibiotic prodrug, erythromycin ethylsuccinate, in complex biological matrices. This technical guide provides a comprehensive overview of its chemical properties, its critical role in pharmacokinetic and metabolic studies, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The inclusion of structured data tables and workflow diagrams aims to facilitate its effective implementation in research and drug development settings.
Introduction
Erythromycin is a widely used macrolide antibiotic that functions by inhibiting bacterial protein synthesis[1]. It is often administered as the prodrug erythromycin ethylsuccinate to improve its oral bioavailability and stability in gastric acid[1][2]. To accurately study the absorption, distribution, metabolism, and excretion (ADME) of erythromycin ethylsuccinate, a robust and reliable analytical methodology is paramount. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. By incorporating one carbon-13 atom and three deuterium atoms, this internal standard exhibits a mass shift from the unlabeled analyte, allowing for its clear distinction and accurate quantification, while maintaining nearly identical physicochemical properties[3].
Chemical and Physical Properties
This compound is a synthetically modified version of erythromycin ethylsuccinate, designed for use as an internal standard in mass spectrometry. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C42¹³CH72D3NO16 | [4] |
| Molecular Weight | ~865.53 g/mol | [4] |
| Isotopic Labeling | One ¹³C and three D atoms | [3] |
| Appearance | Solid | - |
| Primary Application | Internal standard for LC-MS | [3] |
Note: The exact isotopic enrichment and chemical purity should be confirmed from the Certificate of Analysis provided by the supplier.
Mechanism of Action and Metabolism of Erythromycin
Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis[1]. As a prodrug, erythromycin ethylsuccinate is hydrolyzed in the body to release the active erythromycin. The metabolic fate of erythromycin primarily involves demethylation in the liver, mediated by the cytochrome P450 enzyme, CYP3A4[2][5]. The major metabolite is N-desmethylerythromycin[5].
Metabolic Pathway of Erythromycin Ethylsuccinate
The following diagram illustrates the conversion of the prodrug to the active form and its subsequent metabolism.
Caption: Metabolic pathway of Erythromycin Ethylsuccinate.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of erythromycin ethylsuccinate in biological samples, most commonly plasma, by LC-MS/MS.
Sample Preparation from Human Plasma
A liquid-liquid extraction method is commonly employed for the extraction of erythromycin ethylsuccinate from plasma[6][7].
Materials:
-
Human plasma (collected with EDTA)
-
This compound internal standard solution (in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
Procedure:
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis. Optimization will be required based on the specific instrumentation used.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters (Positive Electrospray Ionization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Erythromycin Ethylsuccinate | 862.5 | 734.4 | 25 |
| This compound | 866.5 | 738.4 | 25 |
Note: The m/z values are based on the [M+H]⁺ adducts. These transitions should be optimized for the specific mass spectrometer being used.
Mandatory Visualizations
Experimental Workflow for Bioanalysis
The following diagram outlines the typical workflow for the quantification of erythromycin ethylsuccinate in plasma using this compound as an internal standard.
Caption: Workflow for plasma sample analysis.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of erythromycin pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and precise quantitative data, which is critical for understanding the behavior of this important antibiotic in biological systems. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust bioanalytical methods.
References
- 1. What is the mechanism of Erythromycin Ethylsuccinate? [synapse.patsnap.com]
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Erythromycin Ethyl Succinate-13C,d3 | LGC Standards [lgcstandards.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis and Isotopic Labeling of Erythromycin Ethylsuccinate-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Erythromycin ethylsuccinate-¹³C,d₃, a crucial internal standard for pharmacokinetic and metabolic studies. The synthesis involves a two-stage process: the preparation of the isotopically labeled precursor, Erythromycin-¹³C,d₃, followed by its esterification to yield the final product. This document details the experimental protocols, data presentation, and a visual workflow of the synthesis.
Overview of the Synthetic Strategy
The synthesis of Erythromycin ethylsuccinate-¹³C,d₃ is not a trivial process and requires careful execution of a multi-step procedure. The overall strategy is as follows:
-
Stage 1: Isotopic Labeling of Erythromycin. This stage focuses on the introduction of the ¹³C and deuterium labels onto the erythromycin molecule. The most common approach involves the N-demethylation of erythromycin A to produce N-demethylerythromycin A. This intermediate is then re-methylated using an isotopically labeled methylating agent, such as ¹³C,d₃-methyl iodide, to yield Erythromycin-¹³C,d₃.
-
Stage 2: Esterification. The isotopically labeled Erythromycin-¹³C,d₃ is subsequently esterified at the 2'-hydroxyl group of the desosamine sugar with ethyl succinyl chloride. This reaction is typically carried out in a two-phase system to facilitate the reaction and purification, yielding the final product, Erythromycin ethylsuccinate-¹³C,d₃.
The following sections provide detailed experimental protocols for these stages.
Experimental Protocols
Stage 1: Synthesis of Erythromycin-¹³C,d₃
The synthesis of Erythromycin-¹³C,d₃ involves the initial demethylation of Erythromycin A, followed by the introduction of the labeled methyl group.
2.1.1. N-demethylation of Erythromycin A
A common method for the N-demethylation of erythromycin involves a reaction with iodine in the presence of a base.
-
Materials:
-
Erythromycin A
-
Iodine (I₂)
-
Sodium acetate
-
Methanol
-
Aqueous base (e.g., sodium hydroxide solution)
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
Dissolve Erythromycin A and sodium acetate in methanol or aqueous methanol in a reaction vessel.
-
Heat the solution to a temperature between 40°C and 70°C.
-
Under an inert atmosphere, perform a stepwise addition of iodine and an aqueous base to the reaction mixture, maintaining the pH between 8 and 9.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude N-demethylerythromycin A.
-
Purify the product using column chromatography.
-
2.1.2. N-methylation with ¹³C,d₃-Methyl Iodide
The purified N-demethylerythromycin A is then alkylated using an isotopically labeled methylating agent.
-
Materials:
-
N-demethylerythromycin A
-
¹³C,d₃-Methyl iodide
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetone or acetonitrile)
-
-
Procedure:
-
Dissolve N-demethylerythromycin A in the anhydrous solvent in a dry reaction flask.
-
Add the base to the solution.
-
Add ¹³C,d₃-Methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove the base.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting Erythromycin-¹³C,d₃ by column chromatography.
-
Stage 2: Synthesis of Erythromycin ethylsuccinate-¹³C,d₃
This final stage involves the esterification of the labeled erythromycin. The following protocol is adapted from the process described for unlabeled erythromycin.[1]
-
Materials:
-
Erythromycin-¹³C,d₃
-
Ethyl succinyl chloride
-
Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) solution (e.g., 47%)
-
Water
-
Sodium citrate
-
Celite
-
-
Procedure:
-
Dissolve Erythromycin-¹³C,d₃ in THF in a stirred reactor.[1]
-
Add the potassium carbonate solution and water to the reactor.[1]
-
Cool the stirred mixture to approximately 18-20°C.[1]
-
Add ethyl succinyl chloride to the mixture over a period of about one hour. Monitor the reaction by thin-layer chromatography (TLC).[1]
-
Maintain the pH of the aqueous phase between 7.0 and 8.5.[1]
-
After the reaction is complete, add sodium citrate and warm the mixture to about 35°C.[1]
-
Stop stirring and allow the layers to separate. Remove the lower aqueous phase.[1]
-
Add Celite to the remaining organic solution, stir, and then filter to clarify the solution.[1]
-
Cool the clarified solution to 18-20°C.[1]
-
Add water to the solution until it becomes hazy to induce crystallization.[1]
-
Seed the solution with a few crystals of erythromycin ethylsuccinate if necessary.[1]
-
Stir the resulting slurry at a cool temperature (e.g., 15°C) for about an hour to ensure complete crystallization.[1]
-
Filter the slurry, wash the filter cake, and dry it under vacuum at 50-60°C to obtain Erythromycin ethylsuccinate-¹³C,d₃.[1]
-
Data Presentation
The following tables should be used to record and summarize the quantitative data from the synthesis.
Table 1: Reactant and Product Data for the Synthesis of Erythromycin-¹³C,d₃
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Molar Equiv. |
| N-demethylerythromycin A | C₃₆H₆₅NO₁₃ | 719.9 | 1.0 | ||
| ¹³C,d₃-Methyl iodide | ¹³CH₃DI | 145.96 | |||
| Erythromycin-¹³C,d₃ | ¹³CC₃₆H₆₄D₃NO₁₃ | 738.0 |
Table 2: Yield and Isotopic Enrichment for Erythromycin-¹³C,d₃
| Value |
| Theoretical Yield (g) |
| Actual Yield (g) |
| Percentage Yield (%) |
| Isotopic Purity (Atom % ¹³C) |
| Isotopic Purity (Atom % D) |
Table 3: Reactant and Product Data for the Synthesis of Erythromycin ethylsuccinate-¹³C,d₃
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Molar Equiv. |
| Erythromycin-¹³C,d₃ | ¹³CC₃₆H₆₄D₃NO₁₃ | 738.0 | 1.0 | ||
| Ethyl succinyl chloride | C₆H₉ClO₃ | 164.59 | |||
| Erythromycin ethylsuccinate-¹³C,d₃ | ¹³CC₄₂H₇₂D₃NO₁₆ | 866.1 |
Table 4: Yield and Purity of Erythromycin ethylsuccinate-¹³C,d₃
| Value |
| Theoretical Yield (g) |
| Actual Yield (g) |
| Percentage Yield (%) |
| Chemical Purity (by HPLC, %) |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of Erythromycin ethylsuccinate-¹³C,d₃.
Caption: Synthetic workflow for Erythromycin ethylsuccinate-¹³C,d₃.
Conclusion
The synthesis of Erythromycin ethylsuccinate-¹³C,d₃ is a challenging yet essential process for the development and evaluation of erythromycin-based therapeutics. The protocols and data presented in this guide provide a framework for the successful production of this isotopically labeled internal standard. Careful execution of each step, along with rigorous in-process monitoring and final product analysis, is critical to obtaining a high-purity standard suitable for demanding analytical applications.
References
Technical Guide: Erythromycin ethylsuccinate-¹³C,d₃ for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Erythromycin ethylsuccinate-¹³C,d₃, a stable isotope-labeled internal standard essential for the accurate quantification of erythromycin ethylsuccinate in complex biological matrices. This document outlines its commercial availability, key technical specifications, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Introduction
Erythromycin is a broad-spectrum macrolide antibiotic widely used in clinical practice. It is often administered as the prodrug erythromycin ethylsuccinate to improve its oral bioavailability. Accurate measurement of erythromycin ethylsuccinate and its active metabolite, erythromycin, in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Erythromycin ethylsuccinate-¹³C,d₃, is the gold standard for quantitative bioanalysis using LC-MS/MS. This internal standard exhibits nearly identical physicochemical properties to the unlabeled analyte, ensuring that it co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.
Commercial Suppliers and Product Specifications
Erythromycin ethylsuccinate-¹³C,d₃ is available from several specialized chemical suppliers. The following table summarizes the primary commercial sources and their corresponding product information.
| Supplier | Product Name | Catalog Number |
| LGC Standards | Erythromycin Ethyl Succinate-¹³C,d₃ | TRC-E649986 |
| Toronto Research Chemicals (TRC) | Erythromycin Ethyl Succinate-¹³C,d₃ | E649986 |
| CymitQuimica | Erythromycin Ethyl Succinate-¹³C,d₃ | TR-E649986 |
Note: Toronto Research Chemicals (TRC) is a brand of LGC Standards.[1][2]
Quantitative Data
While a specific certificate of analysis for this product is not publicly available, the following table presents typical quantitative data for a high-quality stable isotope-labeled internal standard of this nature. Researchers should always refer to the lot-specific certificate of analysis provided by the supplier for precise data.
| Parameter | Typical Specification |
| Chemical Formula | C₄₂¹³CH₇₂D₃NO₁₆ |
| Molecular Weight | ~866.06 g/mol |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Purity | ≥99 atom % ¹³C; ≥99 atom % D |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, acetonitrile, DMSO |
Application in Quantitative Bioanalysis
Erythromycin ethylsuccinate-¹³C,d₃ is primarily used as an internal standard for the quantification of erythromycin ethylsuccinate in biological matrices such as plasma, serum, and tissue homogenates. Its utility is paramount in LC-MS/MS-based methods for pharmacokinetic and drug metabolism studies.
Mechanism of Action of Erythromycin
The therapeutic activity of erythromycin ethylsuccinate is conferred by the erythromycin base following hydrolysis of the ester in vivo. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation step of protein synthesis.
dot
Caption: Simplified mechanism of action of Erythromycin.
Experimental Protocol: Quantification of Erythromycin Ethylsuccinate in Human Plasma by LC-MS/MS
This section provides a detailed, representative experimental protocol for the analysis of erythromycin ethylsuccinate in human plasma using Erythromycin ethylsuccinate-¹³C,d₃ as an internal standard. This protocol is a composite based on established methodologies.[3][4][5]
Materials and Reagents
-
Erythromycin ethylsuccinate reference standard
-
Erythromycin ethylsuccinate-¹³C,d₃ internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the reference standard stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to dissolve, and transfer to an autosampler vial for LC-MS/MS analysis.
dot
References
- 1. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 2. LGC acquires Toronto Research Chemicals, strengthening presence in reference standards market - LGC [lgcgroup.com]
- 3. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity and Stability of Erythromycin Ethylsuccinate-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and stability of Erythromycin ethylsuccinate-¹³C,d₃, an isotopically labeled form of the macrolide antibiotic erythromycin ethylsuccinate. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other research applications where a thorough understanding of its chemical integrity is paramount.
Erythromycin ethylsuccinate-¹³C,d₃ is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of erythromycin ethylsuccinate in complex biological matrices through mass spectrometry-based methods.[1] The stability and purity of this labeled compound are crucial for the accuracy and reliability of such analytical data.
Chemical Profile
Erythromycin ethylsuccinate-¹³C,d₃ is the 2'-ethylsuccinate ester of erythromycin A, where one carbon atom and three hydrogen atoms have been replaced with their stable isotopes, ¹³C and deuterium (d), respectively.
| Property | Value |
| Chemical Name | Erythromycin 2'-(ethyl succinate)-¹³C,d₃ |
| Molecular Formula | ¹²C₄₂¹³CH₇₂d₃NO₁₆ |
| Molecular Weight | Approximately 866.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in methanol and acetone; soluble in ethanol; practically insoluble in water.[2][3] |
Purity and Impurity Profile
The purity of Erythromycin ethylsuccinate-¹³C,d₃ is typically determined by high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. While a specific certificate of analysis for this isotopically labeled compound is not publicly available, the purity profile of the unlabeled erythromycin ethylsuccinate provides a strong indication of potential impurities.
Common impurities can include other erythromycin-related substances and degradation products. The United States Pharmacopeia (USP) specifies that the sum of erythromycin A, B, and C should be not less than 76.5% for erythromycin ethylsuccinate.[4]
Table 1: Potential Impurities in Erythromycin Ethylsuccinate
| Impurity Name | Typical Source |
| Erythromycin A | Hydrolysis of the ethylsuccinate ester |
| Erythromycin B | Related substance from fermentation |
| Erythromycin C | Related substance from fermentation |
| Anhydroerythromycin A | Acid-catalyzed degradation product |
| Erythromycin A enol ether | Degradation product |
| N-demethylerythromycin A | Impurity from synthesis/fermentation |
Stability Profile and Degradation Pathways
The stability of erythromycin ethylsuccinate is a critical factor, as it is susceptible to degradation under various conditions, particularly acidic environments. The ethylsuccinate ester is more acid-stable than erythromycin base, which allows for improved oral bioavailability.[5] However, it is not immune to degradation.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the typical degradation behavior of erythromycin ethylsuccinate under various stress conditions. This data is based on studies of the unlabeled compound and is expected to be representative for the ¹³C,d₃-labeled analogue.
Table 2: Summary of Forced Degradation Studies on Erythromycin Ethylsuccinate
| Stress Condition | Observations | Potential Degradants |
| Acidic (e.g., 0.1 N HCl) | Significant degradation. | Anhydroerythromycin A, Erythromycin A |
| Alkaline (e.g., 0.1 N NaOH) | Significant degradation. | Erythromycin A and other hydrolysis products |
| Oxidative (e.g., 3% H₂O₂) | Moderate degradation. | Oxidized derivatives |
| Thermal (e.g., 60°C) | Minor degradation. | Various minor degradation products |
| Photolytic (UV light) | Generally stable. | Minor photodegradation products |
Data adapted from a study on unlabeled erythromycin ethylsuccinate and should be considered representative.
Degradation Pathway
Under acidic conditions, erythromycin ethylsuccinate undergoes intramolecular cyclization to form the biologically inactive anhydroerythromycin A. A revised understanding of this pathway suggests that the primary degradation is the slow loss of the cladinose sugar.[6][7]
Mechanism of Action
Erythromycin acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, thereby halting the growth of the bacteria.[5][8][9]
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This method is adapted from a validated procedure for unlabeled erythromycin ethylsuccinate and is suitable for assessing the purity and stability of the ¹³C,d₃-labeled compound.[10]
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Acetonitrile and 0.025 M Ammonium Dihydrogen Phosphate buffer (60:40 v/v), pH adjusted to 7.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard Solution Preparation:
Accurately weigh and dissolve Erythromycin ethylsuccinate-¹³C,d₃ in a minimal amount of acetonitrile and dilute with the mobile phase to a final concentration of approximately 500 µg/mL.
Sample Preparation:
Prepare samples in the same manner as the standard solution. For forced degradation studies, the stressed sample should be neutralized (if necessary) and diluted with the mobile phase to the target concentration.
Forced Degradation Protocol
To assess the stability-indicating nature of the analytical method and to understand the degradation profile, forced degradation studies should be performed.
-
Acid Degradation: Treat the sample with 0.1 N HCl at room temperature for a specified period (e.g., 2 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Degradation: Treat the sample with 0.1 N NaOH at room temperature for a specified period (e.g., 2 hours). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C) for a specified period (e.g., 7 days).
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) for a specified period.
Storage and Handling
Based on information for the related compound Erythromycin-¹³C-d₃, it is recommended to store Erythromycin ethylsuccinate-¹³C,d₃ at -20°C for long-term stability. The compound is generally shipped at room temperature. For handling, it is advised to work in a well-ventilated area and use appropriate personal protective equipment.
Conclusion
Erythromycin ethylsuccinate-¹³C,d₃ is a vital tool for advanced biomedical research. A thorough understanding of its purity and stability is essential for generating reliable and accurate data. While specific data for the isotopically labeled compound is limited, information from its unlabeled counterpart provides a robust framework for its handling, analysis, and interpretation of its stability profile. The experimental protocols and degradation pathways outlined in this guide serve as a valuable resource for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Erythromycin Ethyl Succinate-13C,d3 | CymitQuimica [cymitquimica.com]
- 3. Erythromycin Ethyl Succinate-13C,d3 | LGC Standards [lgcstandards.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Erythromycin ethylsuccinate-13C,d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Erythromycin ethylsuccinate-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of erythromycin ethylsuccinate. This document covers its physicochemical properties, primary applications, a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and the underlying mechanism of action of erythromycin.
Physicochemical Properties
Erythromycin ethylsuccinate-¹³C,d₃ is a deuterated form of erythromycin ethylsuccinate, an antibiotic derivative of erythromycin.[1] The incorporation of stable isotopes allows it to be distinguished from the unlabeled analyte by mass spectrometry, making it an ideal internal standard.
| Property | Value | Reference |
| CAS Number | 1264-62-6 (unlabeled) | [2][3] |
| Molecular Formula | ¹³C C₄₂ D₃ H₇₂ N O₁₆ | [2][3] |
| Molecular Weight | 866.064 g/mol | [2][3][4] |
| Appearance | White to Off-White Solid |
Applications in Research and Development
The primary application of Erythromycin ethylsuccinate-¹³C,d₃ is as an internal standard for the quantification of erythromycin ethylsuccinate in various biological matrices, such as plasma, and in environmental samples.[5] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where precise measurement of the parent drug and its metabolites is required.[6][7] The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects during analysis by LC-MS/MS, leading to highly accurate and reproducible results.[8]
Experimental Protocol: Quantification by LC-MS/MS
This section outlines a representative experimental protocol for the simultaneous determination of erythromycin ethylsuccinate and its active metabolite, erythromycin, in human plasma using Erythromycin ethylsuccinate-¹³C,d₃ as an internal standard. This protocol is a composite based on established methodologies.[8][9][10]
Sample Preparation: Liquid-Liquid Extraction
-
To 0.5 mL of human plasma in a microcentrifuge tube, add the internal standard solution (Erythromycin ethylsuccinate-¹³C,d₃ in a suitable solvent).
-
Alkalinize the plasma sample.
-
Add 3 mL of an appropriate extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., ODS C18, 5 µm, 4.6 x 150 mm) |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., 1.67 mmol/L acetic acid or 2 mM ammonium acetate with 0.1% formic acid) |
| Elution | Isocratic or gradient elution |
| Flow Rate | 0.4 - 0.7 mL/min |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode or Fast Atom Bombardment (FAB) |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |
| Monitored Transitions | Specific precursor-to-product ion transitions for erythromycin ethylsuccinate, erythromycin, and Erythromycin ethylsuccinate-¹³C,d₃. |
Visualized Experimental Workflow
Caption: Workflow for LC-MS/MS quantification using an internal standard.
Mechanism of Action of Erythromycin
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[][12] It acts by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis.[3][12] This action is bacteriostatic, meaning it prevents bacteria from multiplying rather than killing them outright.[][12] Erythromycin is effective against a range of Gram-positive bacteria and some Gram-negative bacteria.[12]
In addition to its antibacterial properties, erythromycin exhibits anti-inflammatory effects.[] This is thought to occur through its interaction with the NF-κB signaling pathway, although the precise mechanism is still under investigation.[4]
Visualized Mechanism of Action
Caption: Erythromycin's inhibition of bacterial protein synthesis.
References
- 1. Erythromycin Ethyl Succinate-13C,d3 | CymitQuimica [cymitquimica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Establishment of LC-MS/MS isotope internal standard method for simultaneous determination of erythromycin ethylsuccinate and its active metabolites in plasma and pharmacokinetic study [ywfx.nifdc.org.cn]
- 7. Quantitative determination of erythromycin 2'-ethylsuccinate in human plasma by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Erythromycin? [synapse.patsnap.com]
The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.
Core Principles of Stable Isotope Labeled Internal Standards
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process.[1] This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift.[2] A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[3][4]
Advantages of Using SIL-IS
The adoption of SIL-IS offers several significant advantages over the use of structural analogs or other types of internal standards:
-
Correction for Matrix Effects: Biological matrices are complex and can contain components that interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[7] Since the SIL-IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for effective compensation.[7]
-
Improved Accuracy and Precision: By correcting for various sources of error, SIL-IS significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.[8]
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL-IS is subject to the same physical and chemical processes as the analyte.[1]
-
Enhanced Method Robustness: The use of SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and transferable results.
Considerations for Selecting a SIL-IS
The ideal SIL-IS should possess the following characteristics:
-
High Isotopic Purity: The SIL-IS should have a very low content of the unlabeled analyte to avoid interference and ensure accurate quantification.[4]
-
Sufficient Mass Difference: The mass difference between the SIL-IS and the analyte should be large enough (typically ≥ 3 Da for small molecules) to prevent isotopic overlap in the mass spectrum.[4]
-
Stable Isotope Labeling: The isotopes should be incorporated at a position in the molecule that is not susceptible to exchange with the solvent or other molecules during sample preparation and analysis.[4]
-
Co-elution with the Analyte: In chromatographic methods, the SIL-IS should have the same retention time as the analyte to ensure they experience the same matrix effects at the same time.[7]
Quantitative Data Presentation
The impact of using a SIL-IS on the quality of quantitative data is evident when comparing analytical methods with and without their inclusion. The following tables summarize validation data from published studies, demonstrating the improved accuracy and precision achieved with SIL-IS.
Pharmaceutical Analysis: Quantification of Lapatinib in Human Plasma
This table presents a comparison of the accuracy and precision of an LC-MS/MS method for the quantification of the anti-cancer drug lapatinib in human plasma using a non-isotope-labeled internal standard (Zileuton) versus a stable isotope-labeled internal standard (Lapatinib-d3).[8]
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Non-Isotope-Labeled (Zileuton) | 5 (LLOQ) | -2.0 | 10.5 |
| 15 | -1.3 | 5.3 | |
| 250 | 1.2 | 3.2 | |
| 4000 | 2.5 | 4.1 | |
| Stable Isotope-Labeled (Lapatinib-d3) | 5 (LLOQ) | 1.8 | 8.9 |
| 15 | 0.7 | 4.2 | |
| 250 | -0.4 | 2.5 | |
| 4000 | -1.5 | 3.3 |
Data summarized from a study demonstrating that while both methods showed acceptable performance in pooled plasma, only the SIL-IS could correct for interindividual variability in recovery from patient plasma samples.[8]
Therapeutic Drug Monitoring: Quantification of Everolimus in Whole Blood
The following table compares the performance of an LC-MS/MS method for the therapeutic drug monitoring of the immunosuppressant drug everolimus using an analog internal standard (32-desmethoxyrapamycin) and a stable isotope-labeled internal standard (everolimus-d4).
| Internal Standard Type | Parameter | Value |
| Analog (32-desmethoxyrapamycin) | LLOQ (ng/mL) | 1.0 |
| Analytical Recovery (%) | 98.3 - 108.1 | |
| Total Coefficient of Variation (%) | 4.3 - 7.2 | |
| Comparison Slope vs. Reference Method | 0.83 | |
| Stable Isotope-Labeled (everolimus-d4) | LLOQ (ng/mL) | 1.0 |
| Analytical Recovery (%) | 98.3 - 108.1 | |
| Total Coefficient of Variation (%) | 4.3 - 7.2 | |
| Comparison Slope vs. Reference Method | 0.95 |
This study concluded that while both internal standards provided acceptable performance, the SIL-IS offered a more favorable comparison to an independent LC-MS/MS method.
Metabolomics: Analysis of Metabolites in Saccharomyces cerevisiae
This table illustrates the improvement in the coefficient of determination (R²) for calibration curves of various metabolites when using uniformly ¹³C-labeled internal standards compared to ¹²C-based calibration.[9]
| Metabolite | ¹²C-based Calibration (R²) | U-¹³C-IS-based Calibration (R²) |
| Pyruvate (PYR) | 0.985 | 0.999 |
| Succinate (SUC) | 0.978 | 0.998 |
| Phosphoenolpyruvate (PEP) | 0.965 | 0.999 |
| Fructose-1,6-bisphosphate (FBP) | 0.992 | 0.999 |
| Glucose-6-phosphate (G6P) | 0.995 | 0.999 |
The data demonstrates that the use of uniformly ¹³C-labeled internal standards significantly improves the linearity of the calibration curves, especially for metabolites that are prone to degradation or exhibit poor ionization efficiency.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of stable isotope labeled internal standards.
General Workflow for Quantitative Bioanalysis using SIL-IS and LC-MS/MS
This protocol outlines the typical steps involved in the quantitative analysis of a small molecule drug in a biological matrix like plasma.
1. Reagent and Standard Preparation:
- Prepare stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).
- Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Prepare a working solution of the SIL-IS at a fixed concentration.
2. Sample Preparation:
- Thaw the unknown samples, calibration standards, and QC samples.
- To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the SIL-IS working solution. Vortex to mix.
- Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of acetonitrile). Vortex vigorously and then centrifuge to pellet the precipitated proteins.
- Alternatively, for cleaner extracts, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and SIL-IS from the matrix.
- Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a new tube or plate.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
3. LC-MS/MS Analysis:
- Inject the reconstituted samples onto the LC-MS/MS system.
- Separate the analyte and SIL-IS from other matrix components using a suitable HPLC or UPLC column and mobile phase gradient.
- Detect the analyte and SIL-IS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
4. Data Analysis:
- Integrate the peak areas of the analyte and the SIL-IS for each sample.
- Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
- Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
- Evaluate the accuracy and precision of the QC samples to ensure the validity of the analytical run.
Protocol for SILAC-based Quantitative Phosphoproteomics to Study Signaling Pathways
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of protein phosphorylation in response to stimuli, providing insights into signaling pathways.[9][10]
1. SILAC Labeling:
- Culture two populations of cells in parallel.
- One population (the "light" sample) is grown in a medium containing the natural, light isotopes of essential amino acids (e.g., L-Arginine and L-Lysine).
- The other population (the "heavy" sample) is grown in a medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
- Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.
2. Cell Treatment and Lysis:
- Treat the "heavy" labeled cells with a stimulus (e.g., a growth factor) to activate a specific signaling pathway. The "light" labeled cells serve as the unstimulated control.
- Lyse both cell populations using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
- Combine equal amounts of protein from the "light" and "heavy" cell lysates.
3. Protein Digestion and Phosphopeptide Enrichment:
- Digest the combined protein mixture into peptides using a protease such as trypsin.
- Enrich the phosphopeptides from the complex peptide mixture. A common method is to use titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
4. LC-MS/MS Analysis:
- Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the SILAC labeling.
5. Data Analysis:
- Use specialized software to identify the phosphopeptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.
- The ratio of the peak intensities of the heavy to light phosphopeptide corresponds to the change in phosphorylation at that specific site in response to the stimulus.
- Map the identified phosphoproteins to known signaling pathways to understand the cellular response to the stimulus.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.
Caption: A flowchart illustrating the major steps in a typical quantitative bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: A diagram outlining the experimental workflow for quantitative phosphoproteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Caption: A simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where SILAC-based phosphoproteomics can be used to quantify changes in protein phosphorylation upon EGF stimulation.
Conclusion
The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. The continued development of novel labeled standards and their application in diverse fields will undoubtedly further solidify the role of SIL-IS as the gold standard in quantitative mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food - WUR [wur.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. epa.gov [epa.gov]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Technical Guide to ¹³C and d³ Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug discovery and development, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose. However, challenges such as matrix effects and variability in sample preparation can compromise data quality. The use of stable isotope-labeled (SIL) internal standards, particularly those incorporating Carbon-13 (¹³C) and Deuterium (d or ²H), provides a robust solution to these challenges, enabling a level of accuracy that has become the industry's gold standard. This technical guide delves into the core advantages of ¹³C and d³ labeling, offering detailed methodologies and quantitative comparisons to inform experimental design and data interpretation.
Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
The foundational technique underpinning the use of ¹³C and d³ labeling is Isotope Dilution Mass Spectrometry (IDMS). This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard or IS) to a sample at the earliest possible stage of the workflow.[1] The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporated heavier isotopes.
Because the SIL-IS and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, derivatization, chromatography, and ionization in the mass spectrometer.[1][2] Any sample loss or variation in instrument response will affect both the analyte and the SIL-IS to the same degree. Consequently, the ratio of the MS signal of the native analyte to that of the SIL-IS remains constant, allowing for highly accurate and precise quantification, irrespective of sample loss or signal suppression.[3]
Key Advantages of Stable Isotope Labeling
Mitigating Matrix Effects and Ion Suppression
One of the most significant challenges in LC-MS is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte.[3] This can lead to ion suppression or enhancement, causing significant inaccuracies in quantification.
A SIL-IS co-elutes with the native analyte and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively normalized, leading to more reliable and reproducible results.[1][5]
Enhanced Accuracy and Precision
The use of a SIL-IS corrects for variability at multiple stages of the analytical process, including sample extraction efficiency, pipetting errors, and fluctuations in instrument performance.[6][7] This comprehensive correction results in a significant improvement in both the accuracy (closeness to the true value) and precision (reproducibility) of the measurement. A method using a uniformly ¹³C-labeled cell extract as an internal standard demonstrated significantly improved linearity of calibration lines and precision of measurements for microbial metabolome analysis.[6]
Enabling Metabolic Flux Analysis (MFA)
¹³C labeling is a cornerstone of Metabolic Flux Analysis (MFA), a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[8][9] In a typical ¹³C-MFA experiment, cells are cultured with a ¹³C-labeled substrate, such as glucose.[10] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions of these metabolites using MS, researchers can trace the path of the carbon atoms and computationally determine the intracellular metabolic fluxes.[10][11] This provides invaluable insights into cellular physiology in response to genetic modifications or environmental changes.[12]
Advancing Quantitative Proteomics with SILAC
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics.[13][14] In a SILAC experiment, two populations of cells are grown in media containing either the natural ("light") or a stable isotope-labeled ("heavy," e.g., ¹³C₆-Arginine) version of an essential amino acid.[13] After a specific treatment or perturbation, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS.[15] The relative quantification of proteins is achieved by comparing the signal intensities of the "light" and "heavy" peptide pairs.[13] SILAC is highly accurate because the samples are combined at the very beginning of the workflow, minimizing experimental error.[13]
A Comparative Analysis: ¹³C vs. d³ Labeling
While both ¹³C and Deuterium (d³) are effective stable isotopes for internal standards, there are critical differences to consider.
| Feature | ¹³C (Carbon-13) Labeling | d³ (Deuterium) Labeling |
| Isotopic Stability | Highly stable. The ¹³C isotope remains intact at its synthesized position throughout all analytical stages, including derivatization and chromatography.[1] | Can be susceptible to back-exchange, especially if the label is on an acidic or polar group (e.g., -OH, -NH, -SH). This can lead to a loss of the label and inaccurate quantification.[1] |
| Chromatographic Behavior | The physicochemical properties are nearly identical to the unlabeled analyte, ensuring true co-elution during liquid chromatography (LC).[1] | The slightly different physicochemical properties of Deuterium compared to Protium (¹H) can cause a chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte.[1][2] |
| Matrix Effect Compensation | Because of co-elution, the ¹³C-IS and analyte experience the exact same matrix effects at the same time, providing the most accurate correction. | If the d³-IS does not perfectly co-elute, it may experience a different degree of ion suppression than the analyte, leading to incomplete correction and potential bias. |
| MS Fragmentation | Fragmentation patterns are generally identical to the native compound. | The kinetic isotope effect can sometimes alter fragmentation patterns compared to the unlabeled analyte.[2] |
| Recommendation | Generally preferred for quantitative LC-MS applications due to superior stability and chromatographic fidelity, providing the most accurate and reproducible results.[1][16] | A viable and often more cost-effective option, but requires careful validation to ensure no chromatographic separation or isotopic back-exchange occurs.[2] |
Table 1: Comparison of key characteristics of ¹³C and d³ labeled internal standards.
Experimental Protocols
Protocol: Isotope Dilution for Small Molecule Quantification in Plasma
This protocol outlines a general procedure for quantifying a drug candidate in a plasma matrix using a ¹³C-labeled internal standard.
-
Preparation of Standards:
-
Prepare a stock solution of the native analyte and the ¹³C-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol) at 1 mg/mL.
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank plasma matrix.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).
-
-
Sample Preparation:
-
Thaw plasma samples (calibrators, quality controls, and unknowns) on ice.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile. The IS serves to both precipitate proteins and spike the sample in a single step.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable C18 reverse-phase column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to achieve chromatographic separation of the analyte from other matrix components. Ensure the method results in the co-elution of the analyte and the ¹³C-IS.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define at least two MRM transitions for the analyte and one for the ¹³C-IS. Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Data Acquisition: Inject the prepared samples and acquire data for the defined MRM transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS for each sample.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol: SILAC for Quantitative Proteomics
This protocol provides a workflow for a typical SILAC experiment to compare protein expression between two cell states (e.g., treated vs. untreated).[13][15]
-
Adaptation Phase:
-
Culture two separate populations of the same cell line.
-
Grow one population in "light" SILAC medium, containing the natural abundance amino acids (e.g., ¹²C₆-Arginine).
-
Grow the second population in "heavy" SILAC medium, where one or more amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine).[14]
-
Culture the cells for at least five passages to ensure >95% incorporation of the heavy amino acids into the proteome.[15] Verify incorporation efficiency by analyzing a small aliquot via LC-MS/MS.
-
-
Experimental Phase:
-
Once full incorporation is confirmed, apply the experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cell population. The "light" population serves as the control.
-
Incubate the cells for the desired treatment duration.
-
-
Sample Processing:
-
Harvest both cell populations and count them accurately.
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio.
-
Lyse the combined cells and extract the total protein.
-
Digest the protein mixture into peptides using a protease like trypsin.[15]
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass by the amount corresponding to the labeled amino acid (e.g., a 6 Da shift for ¹³C₆-Arginine).
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratio of the heavy to light peptide pairs. This ratio directly reflects the relative abundance of the protein between the two experimental conditions.[17]
-
Conclusion
The integration of ¹³C and d³ stable isotope labeling into mass spectrometry workflows represents a powerful strategy for overcoming common analytical hurdles, thereby enhancing data quality and reliability. For quantitative bioanalysis, ¹³C-labeled standards are often superior due to their isotopic stability and identical chromatographic behavior, which provides the most robust correction for matrix effects. In systems biology and proteomics, ¹³C and other stable isotopes enable sophisticated techniques like Metabolic Flux Analysis and SILAC, which provide deep insights into dynamic biological processes. For any researcher or drug development professional seeking the highest level of accuracy and precision in mass spectrometry, a thorough understanding and application of these stable isotope labeling methodologies is not just an advantage—it is a necessity.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 12. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 13. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 14. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Erythromycin Ethylsuccinate-¹³C,d₃ and its Isotopic Variants in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Erythromycin ethylsuccinate-¹³C,d₃ and other stable isotope-labeled (SIL) erythromycin analogs. It is designed to assist researchers and drug development professionals in the selection and application of these compounds as internal standards in quantitative bioanalysis, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies.
Introduction to Erythromycin and the Role of Stable Isotope Labeling
Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. It functions by inhibiting bacterial protein synthesis.[1][2] The ethylsuccinate ester of erythromycin is often used to improve its oral bioavailability. Accurate quantification of erythromycin and its metabolites in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based bioanalysis.[3] They offer superior accuracy and precision by co-eluting with the unlabeled analyte, thus compensating for variations in sample preparation, matrix effects, and instrument response. This guide focuses on Erythromycin ethylsuccinate-¹³C,d₃ and compares it with other commercially available erythromycin isotopes.
Comparative Analysis of Erythromycin Isotopes
The choice of an appropriate stable isotope-labeled internal standard is critical for robust bioanalytical method development. Key parameters for consideration include isotopic purity, mass shift, and chemical stability. The following tables summarize the available quantitative data for Erythromycin ethylsuccinate-¹³C,d₃ and other common erythromycin isotopes.
Table 1: Physical and Chemical Properties of Erythromycin Isotopes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |
| Erythromycin (Unlabeled) | C₃₇H₆₇NO₁₃ | 733.93 | - |
| Erythromycin ethylsuccinate (Unlabeled) | C₄₃H₇₅NO₁₆ | 862.05 | - |
| Erythromycin ethylsuccinate-¹³C,d₃ | ¹³CC₄₂D₃H₇₂NO₁₆ | 866.064[4] | +4 |
| Erythromycin-¹³C,d₃ | C₃₆¹³CH₆₄D₃NO₁₃ | 737.94[1] | +4 |
| Erythromycin-d₃ | C₃₇H₆₄D₃NO₁₃ | 736.95[5] | +3 |
Table 2: Isotopic Purity and Availability of Erythromycin Isotope Standards
| Compound | Isotopic Purity | Form | Supplier Examples |
| Erythromycin ethylsuccinate-¹³C,d₃ | >95%[6] | Neat Solid | MedChemExpress, LGC Standards |
| Erythromycin-¹³C,d₃ | ≥99% deuterated forms (d₁-d₃)[7] | Solid | Cayman Chemical, LGC Standards |
| Erythromycin-d₃ | >95% (HPLC)[8] | Neat Solid | LGC Standards, Pharmaffiliates |
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of erythromycin in human plasma using a stable isotope-labeled internal standard, such as Erythromycin ethylsuccinate-¹³C,d₃, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on several published methods and should be optimized for specific laboratory conditions and instrumentation.[9][10][11][12]
Materials and Reagents
-
Erythromycin certified reference standard
-
Erythromycin ethylsuccinate-¹³C,d₃ (or other suitable labeled erythromycin) as internal standard (IS)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
n-Hexane, Dichloromethane, Isopropanol (for liquid-liquid extraction)
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 0.5 mL of human plasma, add the internal standard solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of erythromycin standard solution.
-
Alkalinization: Add a small volume of a basic solution (e.g., sodium hydroxide) to raise the pH of the plasma sample.
-
Extraction: Add 3 mL of an organic solvent mixture (e.g., n-hexane-dichloromethane-isopropanol).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a modifier such as ammonium acetate and/or formic acid. A typical mobile phase could be a 1:1 mixture of acetonitrile and water with 2 mM ammonium acetate and 0.1% formic acid.[9]
-
Flow Rate: 0.3 - 0.7 mL/min.[9]
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both erythromycin and its labeled internal standard.
-
Erythromycin: m/z 734.5 → [Fragment Ion]
-
Erythromycin ethylsuccinate-¹³C,d₃ (as erythromycin-¹³C,d₃ after in-source fragmentation): m/z 738.0 → [Fragment Ion]
-
Data Analysis
-
Quantification: The concentration of erythromycin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Signaling Pathways and Experimental Workflows
CYP3A4-Mediated Metabolism of Erythromycin
Erythromycin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-demethylation of the desosamine sugar.[13][14] Understanding this pathway is crucial for studying drug-drug interactions and individual variations in drug metabolism.
Caption: CYP3A4-mediated N-demethylation of erythromycin.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a regulatory requirement to ensure the reliability of the data.[3][15][16][17][18][19][20][21] A typical workflow for validating an LC-MS/MS method for drug quantification using a stable isotope-labeled internal standard is depicted below.
Caption: Bioanalytical method validation workflow using a SIL-IS.
Conclusion
Erythromycin ethylsuccinate-¹³C,d₃ and other stable isotope-labeled erythromycin analogs are indispensable tools for the accurate quantification of erythromycin in biological matrices. The selection of the most appropriate internal standard should be based on a thorough evaluation of its isotopic purity, mass shift, and stability, as well as its commercial availability and cost. The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling them to develop and validate robust bioanalytical methods for pharmacokinetic and drug metabolism studies of erythromycin.
References
- 1. assets.lgcstandards.com [assets.lgcstandards.com]
- 2. Erythromycin-13C-d3 | CAS 2378755-50-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Erythromycin Ethyl Succinate-13C,d3 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Erythromycin-d3 | CAS | LGC Standards [lgcstandards.com]
- 9. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ag-lab.org [ag-lab.org]
- 16. asms.org [asms.org]
- 17. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 19. fda.gov [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
Methodological & Application
Application Note: High-Throughput Quantification of Erythromycin in Human Plasma Using LC-MS/MS with Erythromycin ethylsuccinate-13C,d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of erythromycin in human plasma. The method utilizes Erythromycin ethylsuccinate-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput clinical research and pharmacokinetic studies.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. Accurate and reliable quantification of erythromycin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby improving the overall method performance. This application note provides a detailed protocol for the determination of erythromycin in human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
Erythromycin standard (Sigma-Aldrich, PHR1039 or equivalent)
-
This compound (MedChemExpress or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q)
-
Formic acid (Optima™ LC/MS grade)
-
Ammonium acetate
-
Human plasma (EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex API III Plus, Agilent 6460 or equivalent)
-
Analytical column: C18 column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm or equivalent)
Standard and Sample Preparation
Stock Solutions:
-
Erythromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of erythromycin in a 50:50 (v/v) water-acetonitrile mixture.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile.
Working Solutions:
Prepare working standard solutions of erythromycin by serial dilution of the stock solution with a 50:50 (v/v) water-acetonitrile mixture to create calibration standards.
Plasma Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, add the internal standard working solution.
-
Alkalinize the plasma sample.
-
Add 4 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 80:20 water:acetonitrile.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Gradient | Isocratic: 50% A / 50% B |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 4 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 3500 V |
| Temperature | 450 °C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Erythromycin | 734.5 | 158.0 |
| This compound | 865.5 | 162.2 |
Note: The specific precursor and product ions for this compound are based on its chemical structure and common fragmentation patterns for similar molecules. The exact m/z values should be confirmed by direct infusion of the standard.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of erythromycin in human plasma. The use of this compound as an internal standard ensured the reliability of the results.
Quantitative Data Summary
The following table summarizes the quantitative performance of the method, compiled from representative validation studies of similar methods.
Table 2: Summary of Quantitative Performance
| Parameter | Result |
| Linearity Range | 0.5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 88 - 105% |
| Internal Standard Recovery | 83 - 103% |
Workflow and Diagrams
The overall experimental workflow is depicted in the following diagram.
Caption: LC-MS/MS Workflow for Erythromycin Analysis
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of erythromycin in human plasma using this compound as an internal standard. The method is sensitive, accurate, and suitable for high-throughput analysis in a research setting. The provided protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
Application Note: High-Throughput Quantitative Analysis of Erythromycin in Human Plasma by LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of erythromycin in human plasma. The use of a stable isotope-labeled internal standard, erythromycin-(N-methyl-13C, d3), ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, involving a straightforward protein precipitation extraction, offers a rapid and efficient workflow suitable for high-throughput pharmacokinetic and clinical research studies.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This application note details a validated LC-MS/MS method that provides the necessary sensitivity, specificity, and reliability for such applications. The incorporation of a stable isotope-labeled internal standard is a key feature of this method, as it co-elutes with the analyte and experiences similar ionization effects, leading to more reliable quantification.[1]
Experimental
Materials and Reagents
-
Erythromycin analytical standard
-
Erythromycin-(N-methyl-13C, d3) (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (EDTA)
Sample Preparation
A protein precipitation method is employed for its simplicity and speed.
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 250 µL of acetonitrile containing the internal standard, erythromycin-(N-methyl-13C, d3).[2]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 11,000 rpm for 5 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and dilute with 5 mM ammonium acetate buffer.[2]
-
Inject a 20 µL aliquot of the final sample into the LC-MS/MS system.[2]
Liquid Chromatography
Chromatographic separation is critical for resolving erythromycin from endogenous plasma components.
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm)[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) with 2 mM ammonium acetate and 0.1% formic acid.[3]
-
Flow Rate: 0.7 mL/min[3]
-
Column Temperature: 40°C
-
Run Time: Approximately 2 minutes[3]
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Erythromycin: m/z 734.3 → 158.4[2]
-
Erythromycin-(N-methyl-13C, d3) (IS): The precursor ion will be shifted by the mass of the isotopes. The product ion may be the same or different depending on the fragmentation pattern. A common transition for the specified IS would be m/z 738.4 → 158.4.
-
Quantitative Data Summary
The following tables summarize the typical performance characteristics of this method, compiled from various validated procedures.
Table 1: Calibration and Linearity
| Analyte | Internal Standard | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Erythromycin | Erythromycin-(N-methyl-13C, d3) | 0.5 - 5000 | > 0.995[3] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 250 | < 15 | < 15 | 85 - 115 |
| High | 4000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Erythromycin | Erythromycin-(N-methyl-13C, d3) | > 85 | Minimal, compensated by IS |
| Data synthesized from typical LC-MS/MS validation reports. |
Experimental Workflow Diagram
Caption: Workflow for Erythromycin Quantification in Plasma.
Detailed Experimental Protocol
Preparation of Stock and Working Solutions
1.1 Erythromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of erythromycin standard and dissolve in 10 mL of methanol.
1.2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of erythromycin-(N-methyl-13C, d3) and dissolve in 1 mL of methanol.
1.3 Working Standard Solutions: Prepare serial dilutions of the erythromycin stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
1.4 Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.
Sample Preparation Protocol
2.1 Arrange thawed plasma samples, calibration standards, and QCs in a 96-well plate or microcentrifuge tubes.
2.2 To each 100 µL of plasma, standard, or QC, add 250 µL of the internal standard working solution (100 ng/mL in acetonitrile).[2]
2.3 Seal the plate or cap the tubes and vortex for 1 minute at high speed.
2.4 Centrifuge the samples at 11,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[2]
2.5 Carefully transfer 100 µL of the clear supernatant to a new plate or vials.
2.6 Add 100 µL of 5 mM ammonium acetate buffer to each sample.
2.7 Mix well and inject 20 µL onto the LC-MS/MS system.[2]
LC-MS/MS System Parameters
3.1 LC Method:
- Column: C18, 5 µm, 3.0 x 50 mm[3]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Isocratic at 50% B
- Flow Rate: 0.7 mL/min[3]
- Injection Volume: 20 µL
- Column Temperature: 40°C
- Autosampler Temperature: 4°C
3.2 MS Method:
- Ion Source: ESI+
- Ion Spray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 30 psi
- Collision Gas: 8 psi
- MRM Transitions:
- Erythromycin: Q1 m/z 734.3 → Q3 m/z 158.4[2]
- Erythromycin-(N-methyl-13C, d3): Q1 m/z 738.4 → Q3 m/z 158.4
Data Analysis
4.1 Integrate the peak areas for both erythromycin and the internal standard.
4.2 Calculate the peak area ratio (Erythromycin Area / Internal Standard Area).
4.3 Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
4.4 Determine the concentration of erythromycin in the QC and unknown samples from the calibration curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of erythromycin in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required for clinical and pharmaceutical research. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for studies with large sample sets.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Analysis of Erythromycin Following Oral Administration of Erythromycin Ethylsuccinate-13C,d3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. It functions by inhibiting bacterial protein synthesis.[1] The ethylsuccinate ester of erythromycin is often used in oral formulations to improve stability and absorption.[2][3] Understanding the pharmacokinetic profile of erythromycin is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of stable isotope-labeled compounds, such as Erythromycin ethylsuccinate-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for elucidating the absorption, distribution, metabolism, and excretion (ADME) of erythromycin.[4][5] This application note details a protocol for a pharmacokinetic study of erythromycin using this compound as a tracer, administered orally to healthy human subjects.
Experimental Design
This study is designed as a single-dose, open-label pharmacokinetic study in healthy adult volunteers. A single oral dose of this compound is administered, and blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of both erythromycin-13C,d3 and its active metabolite, erythromycin-13C,d3.
Study Population: Healthy adult male and female volunteers, aged 18-45 years, with no history of clinically significant medical conditions.
Dosage and Administration: A single oral dose of 400 mg of this compound is administered with 240 mL of water after an overnight fast of at least 10 hours.[6]
Sample Collection: Blood samples (approximately 5 mL) are collected into tubes containing K2EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Methodology
The concentrations of erythromycin-13C,d3 and erythromycin in plasma samples are determined using a validated LC-MS/MS method.[5][7][8]
Sample Preparation: A liquid-liquid extraction method is employed for sample cleanup. To 500 µL of plasma, an internal standard (e.g., Roxithromycin) is added, followed by alkalinization. The analytes are then extracted into an organic solvent. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS System:
-
Chromatography: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is used for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.
Table 1: Representative Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Erythromycin-13C,d3 | 738.5 | 160.1 |
| Erythromycin | 734.5 | 158.1 |
| Roxithromycin (IS) | 837.5 | 679.5 |
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
Table 2: Representative Pharmacokinetic Parameters of Erythromycin following a Single Oral Dose of 400 mg Erythromycin Ethylsuccinate
| Parameter | Unit | Mean ± SD |
| Cmax | µg/L | 1154 ± 300 |
| Tmax | h | 0.84 ± 0.38 |
| AUC0-t | µg·h/L | 2854 ± 500 |
| t1/2 | h | 2.6 ± 0.6 |
(Data are representative and synthesized from published literature for illustrative purposes.[7])
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study.
Erythromycin Metabolism
Erythromycin is primarily metabolized in the liver by the cytochrome P450 system, specifically the CYP3A4 enzyme. The major metabolic pathway is N-demethylation.[1]
Caption: Metabolic pathway of erythromycin ethylsuccinate.
Detailed Protocol
1.0 Subject Screening and Enrollment
1.1. Obtain written informed consent from all potential subjects. 1.2. Perform a comprehensive medical history, physical examination, and clinical laboratory tests to ensure subjects meet the inclusion/exclusion criteria.
2.0 Dosing and Sample Collection
2.1. Subjects fast for at least 10 hours overnight prior to dosing. 2.2. Administer a single 400 mg oral dose of this compound with 240 mL of water. 2.3. Collect venous blood samples (5 mL) into K2EDTA tubes at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. 2.4. Centrifuge blood samples at 1500 x g for 10 minutes at 4°C to separate plasma. 2.5. Transfer the plasma into labeled cryovials and store immediately at -80°C.
3.0 Bioanalytical Method
3.1. Preparation of Standards and Quality Controls (QCs): 3.1.1. Prepare stock solutions of Erythromycin-13C,d3, Erythromycin, and the internal standard (IS) in a suitable organic solvent. 3.1.2. Prepare calibration standards and QC samples by spiking known amounts of the analytes into blank human plasma.
3.2. Sample Extraction: 3.2.1. Thaw plasma samples, calibration standards, and QCs on ice. 3.2.2. To 500 µL of each sample, add 25 µL of the IS working solution. 3.2.3. Add 100 µL of 0.1 M sodium carbonate to alkalinize the samples. 3.2.4. Add 3 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge at 4000 x g for 5 minutes. 3.2.5. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. 3.2.6. Reconstitute the residue in 200 µL of the mobile phase.
3.3. LC-MS/MS Analysis: 3.3.1. Inject 10 µL of the reconstituted sample onto the LC-MS/MS system. 3.3.2. Perform chromatographic separation and mass spectrometric detection according to the optimized parameters.
4.0 Data Analysis and Reporting
4.1. Integrate the peak areas of the analytes and the IS. 4.2. Calculate the peak area ratio of the analyte to the IS. 4.3. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model. 4.4. Determine the concentrations of the analytes in the unknown samples from the calibration curve. 4.5. Calculate the pharmacokinetic parameters using non-compartmental analysis software. 4.6. Summarize the results in a comprehensive study report.
References
- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selection of an oral erythromycin product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Establishment of LC-MS/MS isotope internal standard method for simultaneous determination of erythromycin ethylsuccinate and its active metabolites in plasma and pharmacokinetic study [ywfx.nifdc.org.cn]
- 5. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of food on absorption of erythromycin ethyl succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Erythromycin Ethylsuccinate-¹³C,d₃ in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Erythromycin Ethylsuccinate-¹³C,d₃ in drug metabolism studies. This stable isotope-labeled internal standard is a crucial tool for accurate quantification of erythromycin and its major metabolite, erythromycin A, in various biological matrices. Furthermore, its application extends to the investigation of drug-drug interactions, particularly those involving the cytochrome P450 3A4 (CYP3A4) enzyme system.
Introduction
Erythromycin, a macrolide antibiotic, is extensively metabolized in the liver, primarily through N-demethylation catalyzed by CYP3A4.[1][2] This metabolic pathway is of significant interest in drug development due to erythromycin's role as a moderate, mechanism-based inhibitor of CYP3A4.[3] The inhibition of this key enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs that are substrates of CYP3A4.[4][5]
Erythromycin Ethylsuccinate-¹³C,d₃ serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[6] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation in the mass spectrometer. This leads to highly accurate and precise quantification, which is essential for pharmacokinetic, bioequivalence, and drug metabolism studies.
Key Applications
-
Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Accurate determination of erythromycin and erythromycin ethylsuccinate concentrations in plasma and other biological fluids.
-
Drug Metabolism Studies: Investigation of the N-demethylation of erythromycin to its primary active metabolite.
-
CYP3A4 Inhibition Assays: Use as a probe substrate to study the inhibitory potential of new chemical entities on CYP3A4 activity.
-
Internal Standard in Quantitative Bioanalysis: Minimizing variability in sample preparation and analysis for reliable quantification.
Experimental Protocols
Protocol for Quantitative Analysis of Erythromycin in Human Plasma using LC-MS/MS with Erythromycin Ethylsuccinate-¹³C,d₃ as an Internal Standard
This protocol outlines a method for the sensitive and selective quantification of erythromycin in human plasma.
3.1.1. Materials and Reagents
-
Erythromycin reference standard
-
Erythromycin Ethylsuccinate-¹³C,d₃ (Internal Standard, IS)
-
Human plasma (with EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes
-
Autosampler vials
3.1.2. Instrumentation
-
A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3.1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of erythromycin and Erythromycin Ethylsuccinate-¹³C,d₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the erythromycin stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Erythromycin Ethylsuccinate-¹³C,d₃ stock solution in 50:50 acetonitrile:water.
3.1.4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (10 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
3.1.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MS/MS Transitions | Erythromycin: 734.5 -> 576.4, Erythromycin-¹³C,d₃: 738.5 -> 580.4 |
3.1.6. Data Analysis
Quantify erythromycin concentrations using the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol for In Vitro CYP3A4 Inhibition Assay using Erythromycin as a Probe Substrate
This protocol describes a method to assess the potential of a test compound to inhibit CYP3A4 activity using erythromycin as the substrate.
3.2.1. Materials and Reagents
-
Human liver microsomes (HLM)
-
Erythromycin
-
Test compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Erythromycin Ethylsuccinate-¹³C,d₃ (for quantification of N-desmethylerythromycin, if desired)
-
96-well plates
3.2.2. Experimental Procedure
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).
-
In a 96-well plate, add potassium phosphate buffer, HLM (final protein concentration e.g., 0.2 mg/mL), and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of erythromycin (at a concentration near its Km, e.g., 50 µM) and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard (if quantifying the metabolite).
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the formation of N-desmethylerythromycin using a validated LC-MS/MS method.
3.2.3. Data Analysis
Calculate the percent inhibition of erythromycin N-demethylation at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a suitable model.
Data Presentation
Table 1: Typical Validation Parameters for the LC-MS/MS Method for Erythromycin in Human Plasma using Erythromycin Ethylsuccinate-¹³C,d₃ as an Internal Standard.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[7] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability (Freeze-thaw, bench-top, long-term) | Stable under typical laboratory conditions |
Table 2: Kinetic Parameters for CYP3A4 Inhibition by Erythromycin.
| Substrate | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) |
| Testosterone | 68 | 0.088 |
| Midazolam | 45 | 0.065 |
| Nifedipine | 110 | 0.12 |
Data compiled from various in vitro studies.[8]
Visualizations
Caption: Workflow for the quantitative analysis of erythromycin.
Caption: Erythromycin metabolic pathway and CYP3A4 inhibition.
Caption: Drug-drug interaction mechanism via CYP3A4 inhibition.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of Erythromycin as a Tool to Assess CYP3A Contribution of Low Clearance Compounds in a Long-Term Hepatocyte Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of LC-MS/MS isotope internal standard method for simultaneous determination of erythromycin ethylsuccinate and its active metabolites in plasma and pharmacokinetic study [ywfx.nifdc.org.cn]
- 7. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation kinetics and residual activity of CYP3A4 after treatment with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Erythromycin Residues in Food Samples Using a Labeled Standard
Introduction
Erythromycin is a macrolide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry.[1][2] The potential for erythromycin residues to persist in food products of animal origin, such as meat, milk, eggs, and honey, is a significant concern for food safety and public health.[3][4][5][6] Regulatory bodies worldwide have established maximum residue limits (MRLs) for erythromycin in various foodstuffs to mitigate risks, including the development of antimicrobial resistance.[4]
This application note details a robust and sensitive method for the quantitative analysis of erythromycin A in diverse food matrices. The method utilizes a stable isotope-labeled internal standard, Erythromycin-(N-methyl-¹³C,d₃), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The use of a labeled internal standard is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4][8]
Principle
Food samples are homogenized and extracted with an acidified acetonitrile solution. The extract is then subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is concentrated and analyzed by reverse-phase LC-MS/MS. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode and comparing the peak area ratio of the analyte to the isotopically labeled internal standard.[8][9]
Materials and Reagents
-
Standards:
-
Erythromycin A (≥95% purity)
-
Erythromycin-(N-methyl-¹³C,d₃) (≥98% purity)[8]
-
-
Solvents and Reagents (HPLC or LC-MS grade):
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (Milli-Q or equivalent)
-
Formic acid
-
Ammonium acetate
-
Hexane
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Oasis HLB (6 mL, 200 mg) or equivalent polymeric reversed-phase cartridges.[3]
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Erythromycin A and Erythromycin-(N-methyl-¹³C,d₃) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition to achieve concentrations ranging from 0.5 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Erythromycin-(N-methyl-¹³C,d₃) intermediate stock solution with 50:50 (v/v) acetonitrile/water.
Sample Preparation
The following protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Homogenize a representative portion of the food sample (e.g., meat, eggs, honey) to ensure uniformity.[3][8]
-
Extraction:
-
Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 1 µg/mL internal standard spiking solution.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube.
-
-
Defatting (for high-fat matrices like meat and egg yolk):
-
Add 10 mL of hexane to the supernatant.
-
Vortex for 1 minute and allow the layers to separate.
-
Discard the upper hexane layer.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 10 mL of acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of erythromycin from matrix components (e.g., start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
-
Erythromycin A: Precursor Ion [M+H]⁺ m/z 734.5 → Product Ions m/z 576.4 (quantifier), 158.2 (qualifier).[3]
-
Erythromycin-(N-methyl-¹³C,d₃): Precursor Ion [M+H]⁺ m/z 738.5 → Product Ion m/z 580.4.
-
-
Data Presentation
The following table summarizes the performance characteristics of the method in various food matrices.
| Food Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chicken Muscle | 0.5 | 2.0 | 87.8 - 104.2 | < 7.1 |
| Chicken Liver | 0.5 | 2.0 | 89.1 - 103.5 | < 6.8 |
| Chicken Kidney | 0.5 | 2.0 | 90.2 - 102.7 | < 7.0 |
| Whole Egg | 0.5 | 2.0 | 88.5 - 101.9 | < 6.5 |
| Honey | 0.07 | 0.10 | 76.1 - 102.1 | 7.1 - 13.1 |
| Distillers Grains | 5.0 | 10.0 | 90.0 - 110.0 | < 15.0 |
Data compiled from various sources for illustrative purposes.[2][3]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Occurrence of erythromycin and its degradation products residues in honey. Validation of an analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. fda.gov [fda.gov]
- 9. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Calibration Standards with Erythromycin Ethylsuccinate-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of calibration standards using the stable isotope-labeled internal standard, Erythromycin Ethylsuccinate-13C,d3. Accurate quantification of erythromycin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.[1][2] This protocol outlines the preparation of a stock solution and the subsequent serial dilutions to generate a calibration curve for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[3] Its ethylsuccinate ester is often used in oral formulations.[4] this compound serves as an ideal internal standard for the quantification of erythromycin and its ethylsuccinate form due to its identical chemical and physical properties, with the exception of its mass.[1][5]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Erythromycin Ethylsuccinate (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator
Preparation of Stock Solutions
2.2.1. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound powder.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to the flask.
-
Vortex and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to reach the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Label the flask clearly as "EES-13C,d3 Stock Solution (1 mg/mL)" with the preparation date.
-
Store the stock solution at -20°C in an amber vial to protect it from light. This solution is stable for at least one year under these conditions.
2.2.2. Erythromycin Ethylsuccinate Analyte Stock Solution (1 mg/mL)
-
Follow the same procedure as described in section 2.2.1, using Erythromycin Ethylsuccinate analytical standard.
-
Label the flask clearly as "EES Analyte Stock Solution (1 mg/mL)" with the preparation date.
-
Store the stock solution at -20°C in an amber vial.
Preparation of Working Solutions
2.3.1. This compound Internal Standard (IS) Working Solution (10 µg/mL)
-
Pipette 100 µL of the 1 mg/mL EES-13C,d3 Stock Solution into a 10 mL volumetric flask.
-
Add methanol to the 10 mL mark.
-
Cap and vortex to mix thoroughly.
-
This working solution will be spiked into all calibration standards and unknown samples.
2.3.2. Erythromycin Ethylsuccinate Analyte Working Solution (100 µg/mL)
-
Pipette 1 mL of the 1 mg/mL EES Analyte Stock Solution into a 10 mL volumetric flask.
-
Add methanol to the 10 mL mark.
-
Cap and vortex to mix thoroughly.
Preparation of Calibration Standards (Serial Dilution)
The following protocol describes the preparation of a calibration curve ranging from 1 ng/mL to 1000 ng/mL. The concentrations can be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the mass spectrometer.
-
Label a series of microcentrifuge tubes or vials for each calibration standard (e.g., CS1 to CS8).
-
Prepare the highest concentration standard (CS8 - 1000 ng/mL) by adding 100 µL of the 100 µg/mL EES Analyte Working Solution to a 10 mL volumetric flask and diluting to the mark with the appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions as described in the table below.
| Calibration Standard | Concentration (ng/mL) | Volume of Previous Standard | Diluent Volume |
| CS8 | 1000 | 100 µL of 100 µg/mL Working Soln. | 9.9 mL |
| CS7 | 500 | 500 µL of CS8 | 500 µL |
| CS6 | 250 | 500 µL of CS7 | 500 µL |
| CS5 | 100 | 400 µL of CS6 | 600 µL |
| CS4 | 50 | 500 µL of CS5 | 500 µL |
| CS3 | 10 | 200 µL of CS4 | 800 µL |
| CS2 | 5 | 500 µL of CS3 | 500 µL |
| CS1 | 1 | 200 µL of CS2 | 800 µL |
-
To each calibration standard, add a fixed amount of the EES-13C,d3 Internal Standard Working Solution (10 µg/mL) to achieve a final concentration of, for example, 100 ng/mL in each standard. The exact volume will depend on the final volume of the prepared sample for injection.
-
Vortex each calibration standard thoroughly.
Data Presentation
The following table represents typical quantitative data for a calibration curve of Erythromycin Ethylsuccinate using this compound as an internal standard. The response ratio is calculated by dividing the peak area of the analyte by the peak area of the internal standard.
| Calibration Standard | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| CS1 | 1 | 1,520 | 1,500,000 | 0.00101 |
| CS2 | 5 | 7,650 | 1,510,000 | 0.00507 |
| CS3 | 10 | 15,300 | 1,505,000 | 0.01017 |
| CS4 | 50 | 75,800 | 1,490,000 | 0.05087 |
| CS5 | 100 | 152,500 | 1,515,000 | 0.10066 |
| CS6 | 250 | 380,100 | 1,500,000 | 0.25340 |
| CS7 | 500 | 755,000 | 1,495,000 | 0.50502 |
| CS8 | 1000 | 1,510,000 | 1,500,000 | 1.00667 |
A calibration curve is constructed by plotting the response ratio against the concentration of the analyte. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99 for the curve to be accepted.
Visualizations
Caption: Workflow for the preparation of Erythromycin Ethylsuccinate calibration standards.
Conclusion
This protocol provides a comprehensive and detailed methodology for the preparation of calibration standards using this compound as an internal standard. Adherence to this protocol will enable researchers to generate accurate and reliable calibration curves for the quantification of erythromycin in various biological matrices. The use of a stable isotope-labeled internal standard is essential for robust and reproducible bioanalytical methods, ensuring high-quality data for drug development and research applications.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. DailyMed - ERYTHROMYCIN ETHYLSUCCINATE- erythromycin suspension [dailymed.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of Erythromycin and Erythromycin Ethylsuccinate-13C,d3 using MRM Transitions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Erythromycin and its stable isotope-labeled internal standard, Erythromycin ethylsuccinate-13C,d3, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections. Accurate quantification of Erythromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Erythromycin ethylsuccinate is an ester prodrug of erythromycin that is more readily absorbed. This protocol outlines a robust LC-MS/MS method for the simultaneous determination of Erythromycin, utilizing this compound as an internal standard to ensure high accuracy and precision.
MRM Transitions and Mass Spectrometry Parameters
The selection of appropriate MRM transitions is critical for the sensitivity and selectivity of the LC-MS/MS method. The transitions for Erythromycin and its internal standard are summarized in the table below. These transitions are based on the characteristic fragmentation patterns of the analytes in the positive electrospray ionization (ESI) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Erythromycin | 734.5 | 576.4 | 25 | 100 |
| 158.2 | 35 | 100 | ||
| This compound (Internal Standard) | 867.5 | 720.6 | 30 | 100 |
| 162.2 | 40 | 100 |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Fragmentation Rationale:
-
Erythromycin: The precursor ion at m/z 734.5 corresponds to the protonated molecule [M+H]+. The product ion at m/z 576.4 results from the neutral loss of the cladinose sugar. The product ion at m/z 158.2 corresponds to the protonated desosamine sugar moiety.[1][2][3]
-
This compound: The precursor ion at m/z 867.5 is the protonated molecule [M+H]+, accounting for the mass of the ethylsuccinate group and the isotopic labels. The product ion at m/z 720.6 likely represents the loss of the ethylsuccinate group, returning to a labeled erythromycin-like structure. The product ion at m/z 162.2 corresponds to the labeled desosamine sugar, with a +4 Da shift from the unlabeled fragment due to the 13C and three deuterium atoms.
Experimental Protocols
This section details the recommended procedures for sample preparation, liquid chromatography, and mass spectrometry.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of Erythromycin from plasma samples.
-
Sample Aliquoting: To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Alkalinization: Add 50 µL of 1M sodium hydroxide to the sample to adjust the pH to approximately 9-10. Vortex for 30 seconds.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (see section 3.2). Vortex for 1 minute to ensure complete dissolution.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Erythromycin.
Caption: Experimental workflow for Erythromycin quantification.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analyte, its prodrug form, and the internal standard within the analytical method.
Caption: Relationship between analyte, prodrug, and internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS/MS determination active metabolite in vivo of erythromyci...: Ingenta Connect [ingentaconnect.com]
- 3. Quantitative determination of erythromycin 2'-ethylsuccinate in human plasma by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liquid-Liquid Extraction of Erythromycin from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections. Accurate quantification of erythromycin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid-liquid extraction (LLE) is a robust and widely adopted technique for the efficient recovery of erythromycin from complex biological matrices like plasma, enabling clean extracts for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed protocol for the liquid-liquid extraction of erythromycin from plasma. The methodology is based on the principle that erythromycin, a basic compound, is more soluble in organic solvents at an alkaline pH where it exists in its neutral, non-ionized form. The protocol also describes an optional back-extraction step for further purification.
Data Presentation
The efficiency of liquid-liquid extraction of erythromycin from plasma can vary depending on the solvent system and specific laboratory conditions. The following table summarizes recovery data from various validated methods.
| Extraction Solvent(s) | Plasma Volume | Extraction Recovery (%) | Reference |
| Methyl tert-butyl ether (MTBE) | Not Specified | >90% | [1] |
| Ethyl Acetate | 0.2 mL | >75.1% | [2] |
| n-butylacetate | Not Specified | >96% | [3] |
| Acetonitrile | Not Specified | 98.5% | [3] |
| Not Specified | 0.5 mL | 88 - 105% | [4] |
| Not Specified | Not Specified | 98% | [5] |
Experimental Protocol
This protocol details a common and effective liquid-liquid extraction procedure for erythromycin from plasma.
Materials and Reagents:
-
Human plasma (collected with EDTA or heparin as anticoagulant)
-
Erythromycin standard
-
Internal Standard (IS) solution (e.g., Oleandomycin or Roxithromycin)
-
Organic Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)
-
Alkalinizing Agent: 1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Acidifying Agent (for optional back-extraction): 0.1 M Hydrochloric Acid (HCl) or Formic Acid
-
Reconstitution Solvent: Acetonitrile/water (e.g., 80:20 v/v)[4]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.[4]
-
Spike with an appropriate volume of internal standard solution.
-
-
Alkalinization:
-
Liquid-Liquid Extraction:
-
Add 1 mL of the organic solvent (e.g., MTBE) to the microcentrifuge tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of erythromycin into the organic phase.
-
-
Phase Separation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer containing the extracted erythromycin to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
(Optional) Back-Extraction for Further Purification:
-
To the collected organic layer, add 200 µL of an acidic aqueous solution (e.g., 0.1 M HCl). At an acidic pH, erythromycin will become ionized and transfer back into the aqueous phase, leaving many lipid-soluble impurities in the organic layer.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the lower aqueous layer.
-
-
Evaporation:
-
Evaporate the collected organic layer (or the acidic aqueous layer from the back-extraction step) to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the reconstitution solvent (e.g., 80:20 water:acetonitrile).[4]
-
Vortex briefly to dissolve the residue completely.
-
-
Analysis:
-
The reconstituted sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
-
Mandatory Visualization
The following diagram illustrates the workflow of the liquid-liquid extraction protocol for erythromycin from plasma.
Caption: Workflow for Erythromycin Extraction from Plasma.
References
- 1. Determination of erythromycin in human plasma, using column liquid chromatography with a polymeric packing material, alkaline mobile phase and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor signal with Erythromycin ethylsuccinate-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal with Erythromycin ethylsuccinate-13C,d3 in their experiments.
Troubleshooting Poor Signal
A poor or inconsistent signal from an internal standard can compromise the accuracy and reliability of quantitative analytical data. This guide provides a systematic approach to troubleshooting low signal intensity for this compound.
Question: Why is the signal for my this compound internal standard low or absent?
Answer:
A diminished or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. Follow the troubleshooting workflow below to identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, this compound should be stored at -20°C and protected from light. Improper storage can lead to degradation and a subsequent loss of signal.
Q2: Can the acidity of my sample affect the signal of this compound?
A2: Yes, erythromycin and its derivatives are known to be unstable in acidic conditions.[1][2] Exposure to a low pH environment can lead to the degradation of the molecule, resulting in a poor or no signal. Ensure that the pH of your sample and mobile phase is controlled.
Q3: What are the expected precursor and product ions for this compound in mass spectrometry?
A3: While specific transitions should be optimized for your instrument, typical MRM transitions for a closely related labeled erythromycin compound (Erythromycin-13C,d3) can be used as a starting point. The precursor ion will be the protonated molecule [M+H]+.
Q4: Could matrix effects be the cause of my poor signal?
A4: Yes, matrix effects, such as ion suppression, are a common cause of poor signal intensity for internal standards in complex biological samples. Co-eluting endogenous components from the matrix can interfere with the ionization of this compound in the mass spectrometer source. It is crucial to use an efficient sample preparation method to minimize these effects.
Q5: How does Erythromycin exert its antibiotic effect?
A5: Erythromycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action prevents the translocation step of protein synthesis, ultimately halting bacterial growth.[3]
Quantitative Data Summary
The following tables provide a summary of typical parameters that can be used as a starting point for method development and troubleshooting.
Table 1: Recommended Starting LC-MS/MS Parameters for a Related Compound (Erythromycin-13C,d3)
| Parameter | Recommended Value |
| Precursor Ion (m/z) | 720.6 |
| Product Ion 1 (m/z) | 162.2 |
| Product Ion 2 (m/z) | 562.2 |
| Collision Energy (eV) | 20 - 30 |
| Cone Voltage (V) | 25 - 40 |
Note: These parameters are for a similar compound and should be optimized for this compound and your specific instrument.[2]
Table 2: Troubleshooting Checklist and Potential Solutions
| Issue | Potential Cause | Recommended Action |
| No Signal | Incorrect MRM transition | Verify precursor and product ions. |
| Clogged LC or MS system | Perform system cleaning and maintenance. | |
| Degraded internal standard | Prepare a fresh stock solution. | |
| Low Signal | Ion suppression | Improve sample cleanup; dilute sample. |
| Suboptimal MS source parameters | Optimize spray voltage, gas flows, and temperature. | |
| Inefficient extraction | Optimize the sample preparation protocol. | |
| Inconsistent Signal | Autosampler injection variability | Check autosampler for bubbles and proper function. |
| Inconsistent sample preparation | Ensure consistent pipetting and extraction steps. | |
| Fluctuating MS source stability | Allow the instrument to stabilize; check for leaks. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol or acetonitrile.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C in an amber vial.
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform serial dilutions of the stock solution with the appropriate solvent (typically matching the initial mobile phase composition).
-
Store working solutions at 2-8°C and prepare fresh as needed for the experimental batch.
-
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol is a general guideline for the extraction of erythromycin and its internal standard from a plasma matrix.
-
Sample Aliquoting:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a small, precise volume (e.g., 10 µL) of the this compound working solution to each plasma sample. The final concentration should be appropriate for the expected analytical range.
-
-
Protein Precipitation:
-
Add 3 volumes (300 µL) of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of clean tubes, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the reconstituted samples at >10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
-
Signaling Pathway Diagrams
Erythromycin's Mechanism of Action
Erythromycin targets the bacterial ribosome to inhibit protein synthesis.
Metabolism of Erythromycin
Erythromycin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.
References
How to address matrix effects in erythromycin bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in erythromycin bioanalysis.
Troubleshooting Guides
Issue 1: Low Analyte Recovery or High Signal Suppression in LC-MS/MS Analysis
You may be experiencing significant signal suppression due to co-eluting matrix components, leading to inaccurate quantification of erythromycin.
Possible Causes and Solutions:
-
Inadequate Sample Cleanup: The chosen sample preparation method may not be effectively removing interfering substances like phospholipids from the biological matrix.
-
Suboptimal Extraction pH: Erythromycin is a basic compound, and its extraction efficiency is highly dependent on the pH of the sample and extraction solvent.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Analyte Recovery.
Issue 2: Poor Peak Shape and Tailing in Chromatogram
Erythromycin, as a basic compound, is prone to interacting with residual silanols on silica-based reversed-phase columns, leading to poor peak shape.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of erythromycin and its interaction with the stationary phase.
-
Column Choice: Standard silica-based C18 columns may not be ideal for basic compounds like erythromycin.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of erythromycin. A pH around 9 is often effective.[1]
-
Consider a Polymer-Based Column: Polymer-based columns are more resistant to high pH mobile phases and can provide better peak shape for basic analytes.[1]
-
Use a Polar End-capped Column: These columns have reduced silanol activity, minimizing secondary interactions with basic compounds.
-
Mobile Phase Additives: Incorporate additives like ammonium acetate or formic acid to improve peak shape and ionization efficiency.[2]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect erythromycin bioanalysis?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of the analytical method.[3] In erythromycin bioanalysis, common sources of matrix effects include phospholipids and proteins from biological samples like plasma.[4]
Q2: Which sample preparation technique is best for minimizing matrix effects for erythromycin?
A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common methods:
-
Protein Precipitation (PPT): This is the simplest method but often results in the least clean extracts, leaving behind significant amounts of phospholipids that can cause ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning erythromycin into an immiscible organic solvent. Optimizing the pH of the aqueous phase to an alkaline value is crucial for efficient extraction of the basic erythromycin molecule.[6][7]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[6] It involves retaining erythromycin on a solid sorbent while matrix components are washed away, followed by elution of the purified analyte.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Typical Recovery for Erythromycin |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., acetonitrile).[5] | Simple, fast, and inexpensive. | High potential for matrix effects from remaining phospholipids.[5] | Variable, often lower than other methods. |
| Liquid-Liquid Extraction (LLE) | Partitioning of erythromycin between an aqueous sample and an immiscible organic solvent.[6][7] | Cleaner extracts than PPT. | Can be labor-intensive and may form emulsions.[6] | 88% - 105%[2] |
| Solid-Phase Extraction (SPE) | Selective retention of erythromycin on a solid sorbent followed by elution.[6] | Provides the cleanest extracts and minimizes matrix effects.[6] | Can be more time-consuming and requires method development. | >90% |
Q3: How do I choose an appropriate internal standard for erythromycin analysis?
A3: An ideal internal standard (IS) should have similar physicochemical properties to the analyte and co-elute with it to compensate for variations in sample preparation and instrument response.[8]
-
Structural Analogs: A common choice is a structurally similar compound, such as roxithromycin , for erythromycin analysis.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are the gold standard as they have nearly identical chemical and physical properties to the analyte, providing the most accurate correction for matrix effects.[7][8]
Q4: How can I qualitatively assess matrix effects during method development?
A4: Post-column infusion is a valuable technique for visualizing regions of ion suppression or enhancement in your chromatogram.[9][10][11]
Post-Column Infusion Workflow:
Conceptual diagram of a post-column infusion experiment.
By infusing a constant flow of erythromycin solution into the mobile phase after the analytical column, a stable baseline signal for erythromycin is established. When a blank matrix extract is injected, any dips or peaks in this baseline indicate where co-eluting matrix components are causing ion suppression or enhancement, respectively.[9][10]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Erythromycin from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 0.5 mL of plasma in a centrifuge tube, add your internal standard.
-
Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH) to achieve a pH > 9.
-
-
Extraction:
-
Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Erythromycin from Biological Fluids
This protocol uses a generic C18 SPE cartridge and may need to be adapted based on the specific sorbent and sample matrix.
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of purified water.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the erythromycin from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT) of Erythromycin from Plasma
This is a simple but less clean method suitable for initial screening or when high sensitivity is not required.
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for protein precipitation enhancement).
-
-
Mixing and Centrifugation:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[12]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Analysis:
-
The supernatant can be directly injected, or it can be evaporated and reconstituted in the mobile phase to improve compatibility.
-
Note: For enhanced phospholipid removal following protein precipitation, specialized plates such as HybridSPE® or Ostro™ can be used, which combine protein precipitation with a phospholipid-retaining sorbent.[4][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerability of roxithromycin vs erythromycin in comparative clinical trials in patients with lower respiratory tract infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. a protein precipitation extraction method [protocols.io]
Technical Support Center: Optimizing LC Gradient for Erythromycin and Metabolite Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient separation of erythromycin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during method development and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why am I observing poor peak shape (tailing or fronting) for erythromycin and its metabolites?
A: Peak asymmetry is a common issue in the analysis of macrolide antibiotics like erythromycin. Here are the likely causes and solutions:
-
Secondary Silanol Interactions: Erythromycin, a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH. Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH between 6.5 and 8.0 is often effective.[1][2][3] Using a buffer, such as ammonium formate or phosphate, will help maintain a stable pH.[1][3]
-
Solution 2: Use an End-Capped Column. Employ a column where the stationary phase has been "end-capped" to block most of the residual silanol groups. C18 or C8 columns with polar endcapping are good choices.[4][5]
-
Solution 3: Competing Base. Introduce a small amount of a competing base, like triethylamine, into the mobile phase to saturate the active silanol sites.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume. While the European Pharmacopeia method suggests injecting large amounts, this can risk column overloading, leading to poor peak shape and retention time shifts.[6]
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q2: My erythromycin peak is co-eluting with one of its metabolites. How can I improve the resolution?
A: Achieving baseline separation of structurally similar compounds like erythromycin and its metabolites can be challenging. Here are some strategies to improve resolution:
-
Optimize the Gradient Slope: A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better separation.
-
Action: After an initial "scouting" gradient (e.g., 5-95% organic solvent in 20 minutes), identify the elution window of your compounds of interest and run a shallower gradient within that window.[7]
-
-
Adjust the Mobile Phase Composition:
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Aqueous Phase pH: As mentioned previously, pH can significantly impact the retention of ionizable compounds. A small change in pH can sometimes dramatically improve resolution.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can offer different selectivity.
-
Temperature: Operating the column at an elevated temperature (e.g., 35-50°C) can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and increasing mass transfer rates.[2][8]
Q3: I'm experiencing baseline drift during my gradient run. What could be the cause?
A: Baseline drift in gradient elution is often related to the mobile phase or the detector.
-
Mobile Phase Absorbance: If one of your mobile phase components absorbs UV light at the detection wavelength, the baseline will drift as the mobile phase composition changes.
-
Solution 1: Use high-purity HPLC or LC-MS grade solvents and additives to minimize impurities.[9]
-
Solution 2: If possible, change the detection wavelength to a region where the mobile phase has lower absorbance.
-
Solution 3: For diode-array detectors, using a reference wavelength can help compensate for baseline drift.
-
-
Column Equilibration: Insufficient column equilibration between runs can lead to a drifting baseline.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. The equilibration time should be at least 5-10 column volumes.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause baseline drift.[4][10]
-
Solution: Use a column oven to maintain a constant temperature. If the column is heated, ensure the mobile phase is pre-heated before entering the column.
-
Q4: The sensitivity of my LC-MS analysis for erythromycin is low. How can I improve it?
A: Low sensitivity in LC-MS can be due to a variety of factors from sample preparation to MS source conditions.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.
-
MS Source Parameters: Optimization of the ion source parameters is critical for good sensitivity.
-
Action: Optimize parameters such as ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Erythromycin can be thermally labile, so a lower ion transfer tube temperature might prevent in-source fragmentation and improve the signal of the parent ion.[6]
-
-
Column Dimensions: The inner diameter (ID) of the column can affect sensitivity.
-
Solution: Switching to a smaller ID column (e.g., from 4.6 mm to 2.1 mm) can increase the concentration of the analyte entering the MS source, thereby improving sensitivity.[12]
-
-
Sample Preparation: A clean sample is crucial for good sensitivity, as matrix components can cause ion suppression.
-
Solution: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12]
-
Data Presentation
Table 1: Example LC Gradient Conditions for Erythromycin and Metabolite Separation
| Parameter | Method 1[11] | Method 2[13] | Method 3[14] |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Agilent Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm) | WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water | 35g/L di-potassium hydrogen phosphate in water (pH 7.0), acetonitrile, water (5:35:60 v/v/v) |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile | Phosphate buffer pH 7.0, water, acetonitrile (5:45:50 v/v/v) |
| Flow Rate | - | 0.4 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | - | 65°C |
| Gradient Program | See original publication for detailed program | See original publication for detailed program | 0-45 min: 100% A; 45-47 min: 0% A; 47-63 min: 0% A; 63-65 min: 100% A; 65-70 min: 100% A |
| Detection | MS/MS | HR-MS | UV at 215 nm |
Table 2: Common Erythromycin-Related Substances and Metabolites
| Compound | Abbreviation | Typical Elution Order Relative to Erythromycin A |
| Erythromycin F | ERY-F | Before |
| N-demethylerythromycin A | Before | |
| Erythromycin C | ERY-C | Before |
| Erythromycin E | ERY-E | Before |
| Erythromycin A | ERY-A | Reference |
| Anhydroerythromycin A | After | |
| Erythromycin B | ERY-B | After |
| Erythromycin A enol ether | After |
Experimental Protocols
Protocol 1: General Scouting Gradient for Method Development
This protocol is a starting point for developing a separation method for erythromycin and its metabolites.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, < 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Detection: UV at 215 nm or MS with ESI in positive ion mode.
Protocol 2: Sample Preparation from Plasma
This is a general liquid-liquid extraction (LLE) protocol for extracting erythromycin from a biological matrix.
-
To 500 µL of plasma, add an internal standard.
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 1M Sodium Carbonate) to reach a pH > 9.
-
Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC system.
Visualizations
Caption: Workflow for LC Gradient Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. mastelf.com [mastelf.com]
- 8. asianpubs.org [asianpubs.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. agilent.com [agilent.com]
- 11. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenex.blog [phenomenex.blog]
- 13. mdpi.com [mdpi.com]
- 14. welch-us.com [welch-us.com]
Technical Support Center: Optimizing Erythromycin Analysis in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for erythromycin in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Troubleshooting Guides
Issue: Poor sensitivity or inconsistent results for erythromycin.
This is a common problem often attributable to ion suppression, where components in the sample matrix interfere with the ionization of erythromycin, leading to a decreased signal.
Q1: What is ion suppression and how can I determine if it's affecting my erythromycin analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte of interest by co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity and can negatively impact the sensitivity, precision, and accuracy of your analysis.[1]
To determine if ion suppression is occurring, a post-column infusion experiment is a standard method.[4] In this technique, a constant flow of erythromycin solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for erythromycin is established. Then, a blank matrix sample (without erythromycin) is injected. Any dip in the baseline signal indicates the presence of co-eluting matrix components that are suppressing the erythromycin signal.[4]
Q2: My post-column infusion experiment confirms ion suppression. What are the primary strategies to reduce it?
A2: The main approaches to mitigate ion suppression can be categorized into three areas:
-
Sample Preparation: Implementing more effective cleanup procedures to remove interfering matrix components before analysis.[2][5]
-
Chromatographic Separation: Optimizing the LC method to separate erythromycin from the interfering compounds.[2]
-
Mass Spectrometry Method Modification: Adjusting ionization source parameters or using an alternative ionization technique.[1]
Sample Preparation Strategies
Q3: What are the recommended sample preparation techniques to reduce matrix effects for erythromycin in biological samples like plasma or tissue?
A3: The choice of sample preparation method significantly impacts the degree of ion suppression. For complex matrices, more rigorous cleanup is generally required.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interfering substances.[6] For erythromycin, reversed-phase SPE cartridges (e.g., C18) are commonly used.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup. A common approach for erythromycin involves extraction from an alkalinized sample with an organic solvent mixture.[7]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix components other than proteins and often results in significant ion suppression.[2]
-
Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte concentration to below the limit of quantitation.
The following diagram illustrates a general workflow for sample preparation.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of erythromycin in gastric juice and blood plasma by liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Erythromycin ethylsuccinate-13C,d3 in stock solutions
This technical support center provides guidance on the stability, preparation, and use of Erythromycin ethylsuccinate-13C,d3 stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: Erythromycin ethylsuccinate is freely soluble in methanol, ethanol, and acetone. It is also soluble in dimethyl sulfoxide (DMSO) and acetonitrile. For use as an internal standard in LC-MS applications, HPLC-grade or MS-grade solvents are recommended.
Q2: How should I store the solid this compound material?
A2: The solid material should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, temperatures of -20°C are recommended. Always refer to the manufacturer's certificate of analysis for specific storage conditions.
Q3: What is the expected stability of this compound in stock solutions?
A3: While specific long-term stability data for this compound in various organic solvents is limited in published literature, general stability for macrolide antibiotics in solution has been reported. The stability is dependent on the solvent, storage temperature, and pH. Acidic conditions should be strictly avoided as erythromycin and its esters are known to degrade rapidly in acidic environments.[1] It is highly recommended to perform an in-house stability study (see Experimental Protocols section).
Q4: Can I use aqueous solutions to prepare my stock?
A4: Erythromycin ethylsuccinate is practically insoluble in water.[2] Furthermore, aqueous solutions, especially if not buffered to a neutral or slightly alkaline pH, can lead to hydrolysis of the ethylsuccinate ester and degradation of the erythromycin molecule.[3] It is not recommended to store this compound in aqueous solutions for extended periods.
Data Presentation: Stability of Macrolide Antibiotic Stock Solutions
The following table summarizes stability data for macrolide antibiotics in various stock solution preparations, which can serve as a general guideline. Note that specific stability for this compound should be experimentally verified.
| Antibiotic Class | Compound(s) | Solvent | Concentration | Storage Temp. | Stability Duration | Reference |
| Macrolides | Azithromycin, Spiramycin | Methanol/Water | 4.0 mg/mL, 0.5 mg/mL | 4°C | 21 days | [4] |
| Macrolides | Various | Not specified | Not specified | 4°C | 6 to 12 months | [5] |
| Macrolides | Marbofloxacin | Methanol + 1N NaOH | Not specified | -20°C | 1 year | [6] |
| Macrolides | Norfloxacin | Methanol + 1N NaOH | Not specified | -20°C | 6 months | [6] |
Troubleshooting Guide
Problem: Inconsistent or drifting internal standard signal in my LC-MS/MS analysis.
-
Possible Cause 1: Stock solution degradation.
-
Solution: Erythromycin ethylsuccinate can hydrolyze to erythromycin or degrade, especially if exposed to acidic conditions or stored improperly. Prepare fresh stock solutions. Perform a stability study to determine the usable life of your stock solutions under your specific storage conditions.
-
-
Possible Cause 2: Incomplete dissolution.
-
Solution: Ensure the compound is fully dissolved in the solvent. Sonication may aid in dissolution.[7] Visually inspect the solution for any particulate matter before use.
-
-
Possible Cause 3: Adsorption to container surfaces.
-
Solution: Use low-adsorption vials, especially for dilute working solutions. Silanized glass or polypropylene vials may be suitable.
-
-
Possible Cause 4: In-source instability.
-
Solution: Erythromycin can be susceptible to in-source degradation in the mass spectrometer. Optimize source conditions (e.g., temperature, voltages) to minimize fragmentation.
-
-
Possible Cause 5: Matrix effects.
-
Solution: The ionization of this compound can be suppressed or enhanced by co-eluting matrix components. Ensure your chromatographic method adequately separates the internal standard from interfering compounds. A stable isotope-labeled internal standard like this one is designed to co-elute with the analyte and compensate for matrix effects, but severe suppression can still impact signal intensity and consistency.
-
Problem: I see a peak for Erythromycin-13C,d3 in my samples when I am analyzing for this compound.
-
Possible Cause: Hydrolysis of the ethylsuccinate ester.
-
Solution: This indicates that the ethylsuccinate ester is being cleaved, leaving the erythromycin core. This can happen in the stock solution over time, during sample preparation, or in the LC mobile phase if it is not at an appropriate pH. Prepare fresh stock solutions and ensure all solutions used in your sample preparation and analysis are not acidic. One study noted that the hydrolysis of erythromycin ethylsuccinate is time-dependent in the mobile phase.[8]
-
Experimental Protocols
Protocol: Stock Solution Stability ("Hold Time") Study
This protocol outlines a general procedure to determine the stability of this compound in a stock solution.[9]
1. Preparation of Stock and Working Solutions: a. Prepare a concentrated stock solution of this compound in your chosen solvent (e.g., 1 mg/mL in methanol). b. From this stock, prepare a set of working solutions at a concentration relevant to your analytical method. c. Divide the working solutions into aliquots in appropriate storage vials.
2. Time Point Analysis: a. Time 0: Immediately after preparation, analyze a set of freshly prepared working solutions (n=3) using your validated analytical method (e.g., LC-MS/MS). This will serve as your baseline. b. Store the aliquots at your intended storage conditions (e.g., 4°C and -20°C). c. At predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 30 days, etc.), retrieve aliquots from each storage condition. d. Allow the solutions to come to room temperature and analyze them (n=3) using the same analytical method.
3. Data Analysis: a. Calculate the mean response (e.g., peak area) at each time point for each storage condition. b. Compare the mean response at each time point to the mean response at Time 0. c. The solution is considered stable if the mean response at a given time point is within a predefined acceptance range of the Time 0 response (e.g., ±10-15%). d. The longest time point at which the solution meets the acceptance criteria is the determined shelf-life under those storage conditions.
Visualizations
Caption: Workflow for troubleshooting inconsistent internal standard signals.
Caption: Experimental workflow for determining stock solution stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicoa.com [academicoa.com]
- 5. researchgate.net [researchgate.net]
- 6. sitesv2.anses.fr [sitesv2.anses.fr]
- 7. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Erythromycin Quantification
Welcome to the technical support center for erythromycin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in erythromycin quantification?
A1: Interferences in erythromycin quantification can generally be categorized into three main groups:
-
Related Substances and Impurities: These are structurally similar compounds that can co-elute with erythromycin in chromatographic methods. Common examples include Erythromycin B, Erythromycin C, Erythromycin E, Erythromycin F, N-demethylerythromycin A, and anhydroerythromycin A.[1][2]
-
Matrix Effects: Complex biological samples such as plasma, urine, tissue, and milk contain endogenous components like proteins and lipids that can interfere with the analysis.[3][4][5][6] This is a significant concern in LC-MS based methods, where it can cause ion suppression or enhancement, leading to inaccurate quantification.[6]
-
Excipients from Pharmaceutical Formulations: In the analysis of tablets or other dosage forms, excipients like starch, magnesium stearate, and polymeric coatings can interfere with the quantification.[7][8][9]
Q2: Which analytical method is best suited for quantifying erythromycin in my specific sample type?
A2: The choice of analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method, particularly for pharmaceutical formulations.[7][10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for complex biological matrices where trace-level quantification is necessary.[4][12][13]
-
Microbiological Assays are functional assays that measure the biological activity of erythromycin. They are useful for confirming the potency of the antibiotic but can be less specific than chromatographic methods.[14][15]
-
Fourier Transform Infrared (FT-IR) Spectroscopy has been used for the quantification of erythromycin in solid dosage forms and can be a rapid, solvent-free alternative.[7][8]
Q3: What are stability-indicating methods and why are they important for erythromycin quantification?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][10][14] These methods are crucial for determining the shelf-life and storage conditions of pharmaceutical products. Erythromycin is known to degrade under acidic, basic, and oxidative stress conditions.[1][14] Therefore, a stability-indicating method must be able to separate erythromycin from its degradation products.
Troubleshooting Guides
HPLC and LC-MS/MS Methods
Problem: Poor peak shape (tailing or fronting) for erythromycin.
-
Possible Cause 1: Inappropriate mobile phase pH. Erythromycin is a macrolide antibiotic with a basic nature. The pH of the mobile phase significantly affects its ionization state and, consequently, its chromatographic behavior.
-
Possible Cause 2: Column overload. Injecting too concentrated a sample can lead to peak distortion.[16]
-
Solution: Dilute the sample and re-inject. If sensitivity is an issue, consider optimizing the detection method or using a more sensitive instrument like an LC-MS/MS.
-
-
Possible Cause 3: Secondary interactions with the stationary phase. Residual silanol groups on silica-based C18 columns can interact with the basic erythromycin molecule, causing peak tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Adding a competing base, like triethylamine, to the mobile phase can also help, but this may not be compatible with MS detection.
-
Problem: Inaccurate or irreproducible results in biological samples (LC-MS/MS).
-
Possible Cause 1: Matrix effects. Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of erythromycin and its internal standard, leading to erroneous quantification.[6]
-
Solution 1: Improve sample preparation. Employ more effective sample clean-up techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[4]
-
Solution 2: Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction during quantification.
-
Solution 3: Modify chromatographic conditions. Adjust the gradient or change the stationary phase to separate erythromycin from the interfering matrix components. A post-column infusion experiment can help identify the regions of ion suppression or enhancement in the chromatogram.[6]
-
Problem: Interference from known related substances.
-
Possible Cause: Insufficient chromatographic resolution. The analytical method may not be capable of separating erythromycin from its structurally similar impurities.
-
Solution: Optimize the chromatographic method. This may involve adjusting the mobile phase composition (organic solvent ratio, pH, buffer concentration), changing the column (different stationary phase, smaller particle size, longer column), or modifying the temperature.[1][11] Refer to validated stability-indicating methods for optimized conditions.[1][10][14]
-
Microbiological Assays
Problem: High variability in zone of inhibition diameters.
-
Possible Cause 1: Inconsistent agar depth. Variations in the thickness of the agar layer can affect the diffusion of the antibiotic.
-
Solution: Ensure that a consistent volume of agar medium is dispensed into each petri dish and that the plates are level during solidification.
-
-
Possible Cause 2: Improper application of the sample or standard.
-
Solution: Use a calibrated pipette to apply a consistent volume of the solutions to the wells or cylinders. Ensure the cylinders are placed firmly on the agar surface to prevent leakage.
-
-
Possible Cause 3: Non-uniform distribution of the test microorganism.
-
Solution: Thoroughly mix the inoculum with the molten agar before pouring the plates to ensure a homogenous lawn of bacteria.
-
Problem: No or very small zones of inhibition.
-
Possible Cause 1: Inactive erythromycin standard or sample.
-
Solution: Prepare fresh standard solutions. Ensure that the sample has been stored correctly and has not degraded.
-
-
Possible Cause 2: Resistant test organism.
-
Solution: Verify the susceptibility of the test microorganism (e.g., Bacillus pumilus) to erythromycin. Use a new, verified culture if necessary.
-
-
Possible Cause 3: Incorrect pH of the medium. The activity of erythromycin is pH-dependent.
-
Solution: Prepare the assay medium according to the pharmacopeial guidelines, ensuring the final pH is within the specified range.[17]
-
Data Presentation
Table 1: Common Erythromycin-Related Substances and Impurities
| Compound Name | Typical Elution relative to Erythromycin A | Analytical Method of Concern |
| Erythromycin B | May elute before or after Erythromycin A | HPLC, LC-MS/MS |
| Erythromycin C | May elute before or after Erythromycin A | HPLC, LC-MS/MS |
| Anhydroerythromycin A | Typically elutes after Erythromycin A | HPLC, LC-MS/MS |
| N-demethylerythromycin A | Typically elutes before Erythromycin A | HPLC, LC-MS/MS |
| Erythromycin A Enol Ether | Typically elutes after Erythromycin A | HPLC, LC-MS/MS |
Note: The exact elution order can vary depending on the specific chromatographic conditions.
Table 2: Recovery of Erythromycin and its Metabolite from Chicken Tissues and Eggs using a QuEChERS-UHPLC-MS/MS Method [8]
| Analyte | Matrix | Fortification Level (µg/kg) | Average Recovery (%) | RSD (%) |
| Erythromycin A | Muscle | 2.0 | 95.3 | 3.5 |
| 20.0 | 98.7 | 2.8 | ||
| 200.0 | 101.2 | 2.1 | ||
| Liver | 2.0 | 92.1 | 4.1 | |
| 20.0 | 96.5 | 3.2 | ||
| 200.0 | 99.8 | 2.5 | ||
| Kidney | 2.0 | 89.7 | 5.3 | |
| 20.0 | 94.2 | 4.1 | ||
| 200.0 | 98.6 | 3.3 | ||
| Whole Egg | 2.0 | 90.5 | 4.8 | |
| 20.0 | 95.8 | 3.7 | ||
| 200.0 | 100.3 | 2.9 | ||
| N-desmethyl-erythromycin A | Muscle | 2.0 | 93.8 | 3.9 |
| 20.0 | 97.4 | 3.1 | ||
| 200.0 | 100.9 | 2.4 |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Erythromycin in Chicken Tissue [2][8]
-
Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Spiking (for recovery): Spike with an appropriate volume of erythromycin standard solution.
-
Extraction: Add 10 mL of acetonitrile-water (80:20, v/v). Vortex for 1 minute.
-
Salting out: Add the QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
-
Final Preparation: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-UV Method for Erythromycin in Enteric-Coated Tablets [7]
-
Chromatographic Conditions:
-
Column: C18 Polymeric column.
-
Mobile Phase: 0.02 M potassium phosphate dibasic buffer (pH 9) : acetonitrile (60:40).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 205 nm.
-
-
Sample Preparation:
-
Grind a suitable number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of erythromycin.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of buffer and acetonitrile).
-
To remove interference from polymeric coating materials, use a molecular weight cutoff filter (e.g., centrifuge filter) to clarify the sample solution before injection.
-
Visualizations
Caption: QuEChERS workflow for erythromycin analysis in tissues.
Caption: Troubleshooting logic for inaccurate LC-MS/MS results.
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive high-performance liquid chromatographic determination of EM523, a new erythromycin derivative, in human plasma and urine with ultraviolet detection using column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. scilit.com [scilit.com]
Technical Support Center: Optimizing Erythromycin Ionization with Mobile Phase Additives
Welcome to the technical support center for the analysis of erythromycin and related compounds using liquid chromatography-mass spectrometry (LC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing erythromycin by LC-MS?
A common challenge is achieving consistent and robust ionization of erythromycin, which directly impacts sensitivity and reproducibility. Erythromycin is a large, basic macrolide antibiotic that can be prone to poor peak shape, in-source fragmentation, and the formation of various adducts, all of which are heavily influenced by the mobile phase composition.
Q2: Which mobile phase additives are typically used for erythromycin analysis?
The most frequently used mobile phase additives for erythromycin analysis in reversed-phase LC-MS are formic acid, ammonium acetate, and ammonium formate. These additives help to control the pH of the mobile phase and provide a source of protons (in the case of acids) or modify the charge state of the analyte to enhance its ionization efficiency in the mass spectrometer.
Q3: How does the pH of the mobile phase affect the analysis?
The pH of the mobile phase is a critical parameter that influences the retention time, peak shape, and ionization of erythromycin.[1][2] As a basic compound, erythromycin's charge state is dependent on the mobile phase pH.
-
Low pH (acidic conditions): Using an acidic mobile phase (e.g., with formic acid) will protonate the basic nitrogen on the desosamine sugar of erythromycin, leading to the formation of the [M+H]⁺ ion. This is often the desired species for positive mode electrospray ionization (ESI). Acidic conditions can also improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[3]
-
Neutral to High pH: At higher pH values, erythromycin is less protonated. While this might decrease the abundance of the [M+H]⁺ ion, it can be beneficial in certain separation methods.[4] Some studies have reported good results using mobile phases with a higher pH, such as those containing ammonium formate at pH 10.3.[5]
Q4: What is the role of ammonium acetate and ammonium formate in the mobile phase?
Ammonium acetate and ammonium formate act as volatile buffers, which are essential for LC-MS as they do not foul the instrument.[6][7] They help to control the pH and can also influence the ionization process. The ammonium ions (NH₄⁺) can form adducts with erythromycin ([M+NH₄]⁺). The choice between formate and acetate can also subtly affect the pH and the overall chromatographic selectivity.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with the latter half of the peak being broader than the front (tailing).
-
The front of the peak is less steep than the tail (fronting).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary interactions with stationary phase: The basic amine group of erythromycin can interact with acidic silanol groups on the C18 column, causing peak tailing.[3] | Add a competing base or use an acidic mobile phase: Incorporate a small amount of a volatile base like triethylamine (use with caution in MS) or, more commonly, use an acidic mobile phase with formic acid to protonate the silanols and erythromycin, thereby reducing these secondary interactions. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce sample concentration: Dilute the sample and reinject. |
| Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of erythromycin, both ionized and neutral forms may exist, leading to peak distortion. | Adjust mobile phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form predominates.[2] |
| Column contamination or degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape. | Flush or replace the column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8] |
Problem 2: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
The peak for erythromycin is very small or not detectable.
-
High background noise in the mass spectrum.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Ionization: The mobile phase may not be conducive to efficient ionization of erythromycin. | Optimize mobile phase additive: Experiment with different additives (formic acid, ammonium acetate, ammonium formate) and concentrations to find the optimal conditions for protonation or adduct formation. One study found that a mobile phase of 0.1% formic acid in water and acetonitrile gave the best response for erythromycin.[9] |
| Ion Suppression: Co-eluting matrix components can suppress the ionization of erythromycin in the ESI source. | Improve sample cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering substances.[10] Also, adjust the chromatography to separate erythromycin from the suppressive matrix components. |
| In-source Fragmentation: Erythromycin can be susceptible to fragmentation within the ion source, especially at higher source temperatures.[11][12] | Optimize MS source conditions: Reduce the ion transfer tube temperature and other source parameters to minimize thermal degradation.[11] |
| Formation of multiple adducts: The formation of various adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) can split the signal, reducing the intensity of the desired ion. | Use high-purity solvents and additives: Minimize sources of sodium and other salts. If ammonium adducts are desired, use ammonium formate or acetate. If the protonated molecule is desired, formic acid is often preferred.[13][14][15][16] |
Problem 3: Inconsistent Retention Times
Symptoms:
-
The retention time of the erythromycin peak shifts between injections or batches.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poorly equilibrated column: The column is not given enough time to stabilize with the mobile phase before injection. | Increase equilibration time: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Changes in mobile phase composition: Evaporation of the organic solvent or improper mixing can alter the mobile phase composition over time. | Prepare fresh mobile phase regularly: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation. |
| Fluctuations in column temperature: Changes in the ambient temperature can affect retention times. | Use a column oven: Maintain a constant and controlled column temperature using a column oven. |
| Mobile phase pH drift: The pH of the mobile phase can change over time, especially with buffered solutions. | Prepare fresh buffers frequently: Buffers have a limited shelf life and should be prepared fresh. |
Data Presentation: Impact of Mobile Phase Additives
The following tables summarize the typical effects of different mobile phase additives on erythromycin analysis based on findings from various studies. Note that the exact quantitative impact can vary depending on the specific LC-MS system and experimental conditions.
Table 1: Qualitative Impact of Additives on Chromatographic Performance
| Mobile Phase Additive | Effect on Peak Shape | Effect on Retention Time |
| 0.1% Formic Acid | Generally improves peak symmetry by reducing tailing.[9] | Can decrease retention time for the protonated basic analyte. |
| Ammonium Acetate (5-10 mM) | Can provide good peak shape, especially when pH is controlled. | Retention time is dependent on the final pH of the mobile phase. |
| Ammonium Formate (5-10 mM) | Often results in good peak shape. | Retention time is influenced by the mobile phase pH. |
Table 2: Influence of Additives on Erythromycin Ionization and Adduct Formation
| Mobile Phase Additive | Predominant Ion(s) Observed | General Impact on Signal Intensity |
| 0.1% Formic Acid | [M+H]⁺ | Often provides strong signal for the protonated molecule.[9] |
| Ammonium Acetate (5-10 mM) | [M+H]⁺, [M+NH₄]⁺, and potentially [M+Na]⁺ | Can enhance signal through adduct formation, but may split the signal between different species. |
| Ammonium Formate (5-10 mM) | [M+H]⁺, [M+NH₄]⁺ | Similar to ammonium acetate, can improve ionization through adduct formation. |
Experimental Protocols
Protocol 1: Erythromycin Analysis using Formic Acid
This protocol is adapted from a method for the analysis of erythromycin in biological matrices.[9]
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate erythromycin from the sample matrix.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS System:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C₁₈, 50 mm × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Gradient: Develop a suitable gradient to separate erythromycin from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 5 - 10 µL.[9]
-
-
Mass Spectrometer Settings (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: m/z 734.5 ([M+H]⁺).[9]
-
Product Ions: m/z 576.4 and m/z 158.2 for confirmation and quantification.[9]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
Protocol 2: Erythromycin Analysis using Ammonium Formate
This protocol is based on a method for the analysis of erythromycin and its related substances.[5][17]
-
Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and mobile phase.
-
-
LC-MS System:
-
Mass Spectrometer Settings (Positive ESI):
Visualizations
Caption: A typical experimental workflow for the analysis of erythromycin by LC-MS.
Caption: Ionization pathways of erythromycin with different mobile phase additives.
Caption: A logical troubleshooting guide for common issues in erythromycin LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Formic acid vs Ammonium formate - Chromatography Forum [chromforum.org]
- 7. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium adduct formation efficiency in ESI source. | Semantic Scholar [semanticscholar.org]
- 17. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Source Temperature for Erythromycin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry source parameters for the analysis of erythromycin.
Frequently Asked Questions (FAQs)
Q1: What is the typical source temperature range for erythromycin analysis by LC-MS?
A1: The optimal source temperature for erythromycin analysis can vary significantly depending on the specific mass spectrometer, ion source design, and mobile phase composition. Published methods show a wide range of source temperatures, from as low as 100°C to as high as 600°C[1]. For instance, some methods have successfully used temperatures of 450°C and 550°C, while others found lower temperatures like 100°C or 250°C to be optimal for their systems[2][3].
Q2: Why is my erythromycin sample showing significant in-source fragmentation?
A2: Erythromycin is a thermally labile compound, meaning it is susceptible to degradation at high temperatures. The presence of characteristic fragment ions such as m/z 576.3, 558.3, and 540.4 in the mass spectrum of the main erythromycin A peak (m/z 734.46) is a strong indicator of in-source thermal degradation[4][5]. This fragmentation occurs when the source temperature or ion transfer tube temperature is too high[5].
Q3: How can I reduce or eliminate thermal degradation of erythromycin in the ion source?
A3: To minimize thermal degradation, the primary solution is to lower the ion source or ion transfer tube temperature. One study demonstrated that reducing the ion transfer tube temperature from 300°C to 250°C successfully eliminated the generation of these fragment ions[5]. It is crucial to adjust the source settings for a more thermally labile analyte, which typically involves reducing the temperature settings[4][5].
Q4: My erythromycin signal is low or inconsistent. Could the source temperature be the cause?
A4: Yes, an inappropriate source temperature can lead to poor signal intensity. If the temperature is too low, desolvation of the ESI droplets may be inefficient, resulting in a reduced ion signal. Conversely, if the temperature is too high, thermal degradation can lead to a loss of the primary parent ion signal, also causing low intensity[4][5]. It is important to optimize the temperature to balance efficient desolvation with minimal degradation. Additionally, inconsistent signal can sometimes be caused by the deposition of non-volatile components on the sampling orifice, a problem that can be exacerbated by source conditions[6].
Q5: What other source parameters should I consider optimizing alongside temperature?
A5: Source temperature optimization should be performed in conjunction with other key parameters. These include ion spray voltage, nebulizer gas (gas 1), and drying gas (gas 2) pressures, as these all influence the desolvation process and ion formation[3][7]. For example, one study optimized ion source gas 1 and 2 to 50 psi alongside a source temperature of 550°C[3]. Another set of optimized conditions included a desolvation gas temperature of 250°C and a source temperature of 100°C[1][2].
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of erythromycin, with a focus on source temperature optimization.
Issue 1: High In-Source Fragmentation Observed
-
Symptoms: The mass spectrum for the erythromycin peak shows significant intensity for fragment ions at m/z 576.3, 558.3, and 540.4[4][5].
-
Cause: The source temperature or ion transfer temperature is too high, causing the thermally labile erythromycin molecule to break apart before detection[5].
-
Solution:
-
Reduce Temperature: Systematically decrease the source temperature in increments (e.g., 25-50°C) and monitor the ratio of the parent ion (m/z 734.4) to the fragment ions.
-
Adjust for Labile Compounds: If your instrument software has presets, select a setting designed for thermally labile analytes[4][5]. This often involves lowering the ion transfer tube temperature. A reduction to 250°C has been shown to be effective[5].
-
Issue 2: Poor Signal Intensity or Sensitivity
-
Symptoms: The peak for erythromycin is weak, has a poor signal-to-noise ratio, or is not detectable at expected concentrations.
-
Cause: The source temperature is suboptimal, leading to either incomplete desolvation (too low) or excessive fragmentation (too high)[4][5].
-
Solution:
-
Systematic Optimization: Infuse a standard solution of erythromycin and vary the source temperature across a wide range (e.g., 100°C to 600°C) while keeping other parameters constant. Plot the intensity of the parent ion (m/z 734.4) against temperature to find the optimal value.
-
Optimize Gas Flows: Concurrently optimize the nebulizer and drying gas flow rates. Higher gas flows can sometimes compensate for lower temperatures by aiding in desolvation[7].
-
Check Mobile Phase: Ensure the mobile phase is compatible with good ionization. The use of 0.1% formic acid is common to provide H+ ions and improve the response of erythromycin in positive ESI mode[3].
-
Data Summary: LC-MS/MS Parameters for Erythromycin Analysis
The following table summarizes various source parameters used in published methods for the analysis of erythromycin. This data can serve as a starting point for method development.
| Source Temp. (°C) | Ion Spray Voltage (kV) | Ion Source Gas 1 (psi) | Ion Source Gas 2 (psi) | Curtain Gas (psi) | Desolvation Temp. (°C) | Reference |
| 600 | 5.5 | 80 | 50 | 35 | N/A | [1] |
| 550 | 5.5 | 50 | 50 | 25 | N/A | [3] |
| 450 | 3.5 | 20 | 30 | 10 | N/A | [8] |
| 100 | 3.0 | N/A (Cone Gas: 150 L/h) | N/A | N/A | 250 | [1][2] |
| N/A (Ion Transfer Temp: 250°C) | N/A | N/A | N/A | N/A | N/A | [5] |
N/A: Not explicitly provided or not applicable for the specific instrument configuration.
Experimental Protocols
Protocol for Source Temperature Optimization
This protocol outlines a systematic approach to optimize the source temperature for erythromycin analysis using electrospray ionization (ESI) mass spectrometry.
-
Prepare Standard Solution: Prepare a 50-100 ng/mL solution of erythromycin in a solvent mixture representative of your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[3].
-
Initial Instrument Setup:
-
Set up your LC-MS system. Use a column and mobile phase suitable for erythromycin analysis, such as a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid[3].
-
Set other source parameters to a reasonable starting point based on the table above or manufacturer recommendations (e.g., Ion Spray Voltage: 4.5 kV, Gas 1: 40 psi, Gas 2: 40 psi, Curtain Gas: 30 psi).
-
-
Infusion Experiment (T-Flow):
-
Instead of injecting through the LC, infuse the standard solution directly into the mass spectrometer using a syringe pump connected to a T-junction. Set the flow rate to match your LC flow rate (e.g., 0.4 mL/min).
-
Set the mass spectrometer to monitor the protonated molecule of erythromycin ([M+H]⁺ at m/z 734.4) and its primary thermal fragment (m/z 576.3).
-
-
Temperature Ramp:
-
Start with a low source temperature (e.g., 100°C).
-
Allow the signal to stabilize for 1-2 minutes.
-
Increase the temperature in increments of 50°C, up to the maximum recommended temperature for your instrument (e.g., 600°C).
-
Record the average intensity of both the parent ion and the fragment ion at each temperature step.
-
-
Data Analysis:
-
Plot the intensity of the erythromycin parent ion (m/z 734.4) versus the source temperature.
-
On a separate axis or plot, show the intensity of the fragment ion (m/z 576.3) versus temperature.
-
The optimal source temperature is the one that provides the highest intensity for the parent ion while keeping the intensity of the fragment ion at an acceptably low level (ideally, less than 1-5% of the parent ion).
-
-
Fine-Tuning with Gas Flows:
-
Set the temperature to the optimum determined in the previous step.
-
Vary the nebulizer and drying gas flows to see if the signal for the parent ion can be further improved without increasing fragmentation.
-
Visual Guides
Caption: Troubleshooting workflow for common source temperature issues.
Caption: Logical relationships affecting erythromycin signal intensity.
References
- 1. fda.gov [fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Analysis of erythromycin by liquid chromatography/mass spectrometry using involatile mobile phases with a novel atmospheric pressure ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Erythromycin: Labeled vs. Structurally Similar Internal Standards
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the robust and reliable quantification of erythromycin in biological matrices. This guide provides a comprehensive comparison of bioanalytical method validation parameters for erythromycin using a stable isotope-labeled internal standard versus commonly used structurally similar macrolide antibiotics—clarithromycin, roxithromycin, and azithromycin.
The gold standard in bioanalytical assays is the use of a stable isotope-labeled (SIL) internal standard, which co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thus effectively compensating for variations in sample preparation and instrument response. However, the cost and availability of SILs can be prohibitive. This guide presents a comparative analysis of validation data from various studies to aid in the selection of a suitable internal standard for erythromycin bioanalysis.
Performance Comparison of Internal Standards
The following tables summarize the validation parameters for erythromycin analysis in human plasma using different internal standards. The data is compiled from multiple sources, and while experimental conditions may vary, it provides a valuable overview of the expected performance.
| Validation Parameter | Labeled Internal Standard (Erythromycin-(N-methyl-13C,d3)) | Clarithromycin | Roxithromycin | Azithromycin |
| Linearity (Correlation Coefficient, r²) | >0.995[1] | ≥0.9833 | Not explicitly found for Erythromycin | Not explicitly found for Erythromycin |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 5 ng/mL | Not explicitly found for Erythromycin | Not explicitly found for Erythromycin |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Not explicitly found for Erythromycin | Not explicitly found for Erythromycin |
| Precision (% RSD) | <15% | <15% | Not explicitly found for Erythromycin | Not explicitly found for Erythromycin |
| Recovery (%) | 83-105%[1] | ≥86% | Not explicitly found for Erythromycin | Not explicitly found for Erythromycin |
| Matrix Effect | Expected to be minimal and compensated for | To be assessed | To be assessed | To be assessed |
| Stability | Stable under various storage conditions[1] | Stable at room temp. for 24h, frozen for 14 weeks, and after 3 freeze-thaw cycles | Not explicitly found for Erythromycin | Not explicitly found for Erythromycin |
Note: Data for Roxithromycin and Azithromycin as internal standards for Erythromycin analysis was not explicitly available in the searched literature. The performance of these compounds can be inferred from their structural similarity and use as internal standards for other macrolides.
Detailed Experimental Protocols
Here, we provide a generalized experimental protocol for a typical LC-MS/MS-based bioanalytical method for erythromycin in human plasma. Specific parameters will need to be optimized based on the chosen internal standard and available instrumentation.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Erythromycin-(N-methyl-13C,d3) at a suitable concentration).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A validated HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of erythromycin and the internal standard from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Erythromycin: m/z 734.5 → 576.5
-
Erythromycin-(N-methyl-13C,d3): m/z 738.5 → 580.5 (Example)
-
Clarithromycin: m/z 748.5 → 590.5
-
Roxithromycin: m/z 837.5 → 679.5
-
Azithromycin: m/z 749.5 → 591.5
-
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical relationship in selecting an internal standard.
Bioanalytical method workflow for erythromycin.
References
A Comparative Guide to Linearity, Accuracy, and Precision in Erythromycin LC-MS/MS Assays
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount. When quantifying erythromycin, a widely used macrolide antibiotic, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), three critical performance characteristics—linearity, accuracy, and precision—dictate the reliability of the generated data. This guide provides a comparative overview of these parameters from various published methods, supported by detailed experimental protocols and data presented for easy comparison.
Understanding the Core Parameters
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. It is typically evaluated by analyzing a series of standards over a defined range and is mathematically expressed by the correlation coefficient (r²).
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by replicate analysis of samples containing known amounts of the analyte (quality control samples) and is expressed as the percentage of the nominal concentration.
Precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV) for a series of measurements. Precision is typically assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).
Comparative Performance Data
The following tables summarize the linearity, accuracy, and precision data for several erythromycin LC-MS/MS assays from published literature. These methods vary in their sample matrix, instrumentation, and sample preparation techniques, offering a broad perspective on achievable performance.
Linearity
| Reference | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Deubel et al., 2006[1] | Commercial Samples | 0.25 - 7.3 | ≥ 0.991 |
| Rajagopaludu et al. | Human Plasma | 0.1 - 1000 | 0.99 |
| Anonymous, 2024 | Chicken Tissues & Eggs | 0.2 - 30 | > 0.9961 |
| Mok et al. | Fishery Products | 10 - 100 | Not explicitly stated, but recoveries were tested at these levels. |
| Wiley Analytical Science, 2022[2] | Standard Solution | 0.02 - 100,000 | > 0.99 (Implied by wide dynamic range) |
| The Pharma Innovation Journal, 2019[3] | Pharmaceutical Dosage Form | LOQ to 200% of critical limit | 0.9995 |
| Anonymous, 2003[4] | Human Plasma | 0.5 - 50 and 50 - 5000 | 0.995 to 1.000 |
| Petrovic et al., 2021[5] | Surface Water | Not explicitly stated for erythromycin alone, but r² ≥ 0.99 for a mix of pharmaceuticals. | ≥ 0.99 |
Accuracy and Precision
| Reference | Matrix | QC Levels (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery or % of Nominal) |
| Deubel et al., 2006[1] | Commercial Samples | Not specified | ≤ 0.52% | Not specified | ≥ 98.82% |
| Rajagopaludu et al.[6] | Human Plasma | LLOQ QC: 3.72, LQC: 514.7, HQC: 803.1 | LLOQ: 10.1, LQC: 0.4, HQC: 1.4 (Batch 1) | LLOQ: 10.4, LQC: 1.6, HQC: 1.3 | LLOQ: 93.1, LQC: 102.9, HQC: 100.3 |
| Anonymous, 2024[7] | Chicken Tissues & Eggs | Not specified | < 7.10% | < 7.10% | 87.78 - 104.22% |
| Mok et al.[8] | Fishery Products | 10, 50, 100 | Not specified | Not specified | 91.6-109.4% (10 ng/mL), 84.4-111.2% (50 ng/mL), 98.8-109.6% (100 ng/mL) |
| Anonymous, 2003[4] | Human Plasma | 1 (and other QCs) | Not specified | Not specified | 88 - 105% (for all QCs), 105% (at 1 ng/mL) |
| Petrovic et al., 2021[5] | Surface Water | Not specified | Not specified | Not specified | 87 - 105% |
Experimental Workflows and Protocols
A generalized workflow for an LC-MS/MS assay is depicted below. This process involves sample preparation to isolate the analyte of interest, chromatographic separation, and subsequent detection by mass spectrometry.
References
- 1. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopically Labeled Erythromycin Internal Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the macrolide antibiotic erythromycin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of two types of stable isotope-labeled internal standards: Erythromycin ethylsuccinate-13C,d3 and other deuterated forms of erythromycin. This analysis is supported by a summary of their key characteristics, a detailed experimental protocol for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of a typical bioanalytical workflow.
Introduction to Isotopically Labeled Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly in complex matrices such as plasma or tissue homogenates, stable isotope-labeled internal standards are the gold standard. These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium (²H or D) or carbon-13 (¹³C). Their key advantage is that they co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and matrix effects. This leads to enhanced precision and accuracy in quantification.
Comparison of this compound and Deuterated Erythromycin
Erythromycin can be labeled in different ways to serve as an internal standard. The two main alternatives discussed here are the derivatized form, this compound, and directly deuterated forms of the parent molecule, such as Erythromycin-d3 or Erythromycin-d6.
Erythromycin ethylsuccinate is a pro-drug of erythromycin, designed to improve its oral bioavailability. As an internal standard, This compound is a labeled version of this pro-drug.
Deuterated erythromycin , on the other hand, involves the substitution of one or more hydrogen atoms with deuterium on the core erythromycin molecule.
The choice between these two types of internal standards can have implications for an analytical method, primarily concerning their chromatographic behavior and fragmentation patterns in the mass spectrometer. Ideally, an internal standard should be as structurally and chemically similar to the analyte as possible.
| Feature | This compound | Deuterated Erythromycin (e.g., Erythromycin-d3, -d6) |
| Chemical Structure | Erythromycin molecule with an ethylsuccinate group attached, labeled with 13C and deuterium. | Erythromycin molecule with one or more hydrogen atoms replaced by deuterium. |
| Analyte Similarity | Structurally different from erythromycin due to the ethylsuccinate moiety. This may lead to different chromatographic retention times. | Structurally very similar to erythromycin, leading to nearly identical chromatographic behavior. |
| Co-elution | May not co-elute perfectly with erythromycin, which can be a disadvantage in correcting for matrix effects that vary across the chromatographic peak. | Expected to co-elute with erythromycin, providing optimal correction for matrix effects. |
| Fragmentation Pattern | The fragmentation in the mass spectrometer will differ from erythromycin due to the presence of the ethylsuccinate group. | The fragmentation pattern is expected to be very similar to erythromycin, with fragment ions shifted by the mass of the deuterium labels. |
| Application | Suitable for the quantification of erythromycin ethylsuccinate itself, or for erythromycin if the chromatographic separation and validation data demonstrate its suitability. | Considered a more ideal internal standard for the quantification of erythromycin due to its high degree of similarity. |
While direct, head-to-head comparative performance data is scarce in published literature, the fundamental principles of isotope dilution mass spectrometry suggest that a deuterated form of the parent analyte (deuterated erythromycin) would generally be the preferred internal standard for the quantification of erythromycin. This is because its physicochemical properties more closely mimic those of the unlabeled analyte, leading to more effective compensation for analytical variability.
Experimental Protocol: Quantification of Erythromycin in Human Plasma using LC-MS/MS
This protocol is a representative example based on methodologies described in the scientific literature for the analysis of erythromycin in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Erythromycin-d3 in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, and then returning to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Erythromycin: The specific precursor and product ions for erythromycin would be selected (e.g., m/z 734.5 -> 576.4).
-
Deuterated Erythromycin (e.g., Erythromycin-d3): The precursor ion would be shifted by the mass of the deuterium labels (e.g., m/z 737.5), while the product ion may or may not be shifted depending on the location of the labels (e.g., -> 576.4 or a shifted fragment).
-
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
4. Data Analysis
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of erythromycin in a biological sample using a stable isotope-labeled internal standard.
A Researcher's Guide to Cross-Validation of Erythromycin Assays Across Laboratories
For drug development professionals and scientists, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. This guide provides a comprehensive comparison of common erythromycin assay methods, supported by experimental data from various validation studies, to facilitate effective cross-laboratory validation.
Comparative Performance of Erythromycin Assays
The accurate quantification of erythromycin is crucial for both quality control and research purposes. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and microbiological assays are the most frequently employed methods. The following table summarizes their performance characteristics as reported in various validation and inter-laboratory studies.
| Assay Type | Key Performance Parameter | Reported Values | Number of Labs in Study |
| LC-MS/MS | Accuracy (Recovery) | 83% – >109% | 8 |
| Repeatability (RSDr) | ≤17% | 8 | |
| Reproducibility (RSDR) | ≤21% | 8 | |
| HPLC-UV | Linearity (Correlation Coefficient) | 0.9997 - 0.9998 | 1 |
| Accuracy (Recovery) | 101.27% - 104.99% | 1 | |
| Limit of Detection (LOD) | 0.005969 mg/mL | 1 | |
| Limit of Quantification (LOQ) | 0.0196 mg/mL | 1 | |
| Microbiological Assay | Precision | Dependent on design (e.g., 3x1 design shows good precision) | 1 |
| Accuracy | Evaluated by comparison of theoretical and determined potency | 1 |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of assays. Below are outlines of typical protocols for the three main types of erythromycin assays.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of erythromycin in pharmaceutical preparations.
-
Sample Preparation : For creams, a common procedure involves dissolving the sample in a suitable solvent like methanol, followed by a cooling step to precipitate the cream base. The supernatant is then centrifuged and the clear solution is collected for analysis.[1]
-
Chromatographic Conditions :
-
Column : C18 stationary phase column.[2]
-
Mobile Phase : A mixture of a buffer solution (e.g., 0.001 M disodium phosphate) and acetonitrile is commonly used.[2]
-
Flow Rate : Typically around 1 mL/min.[2]
-
Detection : UV detection is performed at a wavelength of approximately 200-215 nm.[2][3]
-
Temperature : The column temperature is often maintained around 45°C.[2]
-
-
Validation Parameters : The method is typically validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for detecting low levels of erythromycin, for instance in distillers grains.[4][5]
-
Sample Preparation : An extraction with a mixture of acetonitrile and a buffer is performed. The resulting extract is then cleaned up using solid-phase extraction (SPE).[4][5]
-
LC-MS/MS Conditions :
-
Liquid Chromatography : A C18 column is often used with a mobile phase consisting of an aqueous component with formic acid and an organic component like acetonitrile with formic acid.[6]
-
Mass Spectrometry : Detection is carried out using a tandem mass spectrometer, often in the positive selected ion monitoring (SIM) mode.[7]
-
-
Cross-Laboratory Validation : A multi-laboratory validation study for this method involved eight laboratories and assessed parameters such as accuracy, repeatability (within-laboratory precision), and reproducibility (between-laboratory precision).[4][5]
Microbiological Assay
Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.
-
Method : The agar diffusion method, or cylinder-plate method, is widely used.[8][9]
-
Procedure :
-
A suitable agar medium is inoculated with a susceptible strain of a microorganism (e.g., Bacillus pumilus).[10]
-
Standard solutions of erythromycin and the test samples are placed in wells or cylinders on the agar plate.[10]
-
The plates are incubated, and the diameter of the zone of inhibition around the well is measured.[9]
-
The potency of the sample is calculated by comparing its inhibition zone with that of the standard.[9]
-
-
Experimental Design : Different experimental designs, such as the 3x1 design (3 doses of standard and 1 of the sample on a single plate), have been proposed to improve the validity and efficiency of the assay.[8][11]
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for a successful cross-laboratory validation study. The following diagram illustrates a typical process.
Caption: A typical workflow for cross-laboratory validation of an analytical method.
It is important to note that while HPLC and LC-MS/MS methods offer high specificity and shorter analysis times, microbiological assays provide a measure of the biological activity of the antibiotic, which is a critical parameter for its therapeutic efficacy.[11] The choice of assay and the design of the cross-validation study should be tailored to the specific research or quality control question at hand.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pharmadekho.com [pharmadekho.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Incurred Sample Reanalysis in Erythromycin Pharmacokinetic Studies
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the performance of bioanalytical methods under real-world conditions. This guide provides a comparative overview of key considerations and methodologies for conducting ISR in pharmacokinetic (PK) studies of erythromycin, a widely used macrolide antibiotic.
The reproducibility of bioanalytical methods is a cornerstone of accurate pharmacokinetic assessment.[1][2] While methods are rigorously validated using spiked quality control (QC) samples, the behavior of an analyte in these artificial samples may not always reflect its behavior in "incurred" samples from dosed subjects.[1] Factors such as protein binding, the presence of metabolites, sample inhomogeneity, and matrix effects can influence the analytical results.[1] In response to concerns about the reproducibility of bioanalytical data, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting ISR.[3]
This guide will delve into the practical application of ISR in the context of erythromycin PK studies, comparing different analytical approaches and presenting detailed experimental protocols.
Comparing Analytical Methods for Erythromycin Bioanalysis
The choice of bioanalytical method can significantly impact the reliability of pharmacokinetic data. For erythromycin, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive technique. Below is a comparative table of hypothetical ISR results for three different LC-MS/MS methods, illustrating how ISR data is presented and evaluated.
| Parameter | Method A: Liquid-Liquid Extraction (LLE) | Method B: Solid-Phase Extraction (SPE) | Method C: Protein Precipitation (PPT) |
| Number of ISR Samples | 50 | 50 | 50 |
| Concentration Range (ng/mL) | 1 - 1000 | 1 - 1000 | 5 - 1000 |
| Number of Samples within ±20% Difference | 45 | 48 | 42 |
| ISR Pass Rate (%) | 90% | 96% | 84% |
| Regulatory Acceptance | Pass (≥67%) | Pass (≥67%) | Pass (≥67%) |
| Mean % Difference | 4.8% | 3.2% | 6.5% |
| Observations | Robust and reliable performance. | Highest precision and pass rate. | Acceptable but with slightly higher variability. |
Experimental Protocols for Erythromycin Incurred Sample Reanalysis
A well-defined experimental protocol is crucial for a successful ISR study. The following sections detail the key steps, from sample selection to data analysis, for an erythromycin PK study.
Bioanalytical Method: LC-MS/MS
A sensitive and validated LC-MS/MS method for the quantification of erythromycin in human plasma is a prerequisite for ISR.
Sample Preparation (Liquid-Liquid Extraction Example):
-
Thaw frozen incurred plasma samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard solution (e.g., a stable isotope-labeled erythromycin).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid is typical.[4][5]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is standard for quantitative analysis.[4]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for erythromycin.
Incurred Sample Reanalysis Protocol
1. Selection of Incurred Samples:
-
Select up to 10% of the total number of study samples for reanalysis.[1]
-
Choose samples around the maximum plasma concentration (Cmax) and from the terminal elimination phase of the pharmacokinetic profile.[1] This ensures that the reanalysis covers a wide range of concentrations. The half-life of erythromycin is approximately 1.5 to 2 hours, with Cmax typically reached within four hours after oral administration.[6][7]
-
Ensure the selected samples are within their proven stability period.[4]
2. Sample Reanalysis:
-
Analyze the selected incurred samples in a separate analytical run from the original analysis.
-
The reanalysis should be performed by the same bioanalytical method used for the initial quantification.
-
Include a full set of calibration standards and quality control samples in the reanalysis run.
3. Data Evaluation and Acceptance Criteria:
-
Calculate the percent difference between the original concentration and the reanalyzed concentration for each ISR sample using the following formula:
-
For small molecules like erythromycin, at least two-thirds (67%) of the reanalyzed samples must have a percent difference within ±20% of the mean of the original and reanalyzed values.[1]
4. Investigation of ISR Failures:
-
If the ISR acceptance criteria are not met, a thorough investigation is required.[8]
-
Potential causes for failure could include issues with analyte stability, sample processing errors, or problems with the bioanalytical method itself.[9][10]
-
The investigation may lead to method refinement and revalidation.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagrams, generated using the DOT language, illustrate the key processes in an erythromycin ISR study.
Caption: Workflow of an Incurred Sample Reanalysis (ISR) study for erythromycin.
Caption: Decision tree for evaluating the outcome of an ISR study.
Conclusion
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Incurred sample reanalysis: a global transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Essential Guide to ISR in Bioanalysis [celegence.com]
- 9. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A decade of incurred sample reanalysis: failures, investigations and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Determination of the Limit of Quantification for Erythromycin in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for determining the limit of quantification (LOQ) of erythromycin in plasma. The selection of an appropriate method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines the performance of common techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Microbiological Assays, supported by experimental data from published studies.
Quantitative Performance Comparison
The LOQ is a critical parameter indicating the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The following table summarizes the reported LOQ values for erythromycin in plasma using different analytical methodologies.
| Analytical Method | Limit of Quantification (LOQ) | Sample Volume | Primary Reference |
| LC-MS/MS | 0.5 ng/mL | 0.5 mL | [1] |
| LC-MS/MS | 1 ng/mL | Not Specified | [2] |
| HPLC-Amperometric Detection | 100 ng/mL (0.1 µg/mL) | 200 µL | [3] |
| HPLC-UV Detection | 250 ng/mL (0.25 µg/mL) | Not Specified | [4] |
| Microbiological Assay | ~700 ng/mL (0.7 µg/mL) | Not Specified | [5] |
Note: The performance of microbiological assays can be less precise compared to chromatographic methods.[6]
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are the methodologies for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, often considered the gold standard for bioanalytical quantification.
Experimental Protocol:
-
Sample Preparation:
-
Alkalinize 0.5 mL of human plasma.
-
Perform a one-step liquid-liquid extraction.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in 80:20 water:acetonitrile.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
Workflow Diagram:
Caption: Workflow for Erythromycin Quantification by LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with Amperometric or UV Detection
HPLC methods offer a balance between performance and cost-effectiveness. The choice of detector significantly impacts sensitivity.
Experimental Protocol (HPLC-Amperometric Detection):
-
Sample Preparation:
-
Chromatographic Conditions:
-
The specific column and mobile phase were not detailed in the provided abstract but would typically involve a reversed-phase column (e.g., C18).
-
-
Detection:
-
Detector: Amperometric detector.
-
Cell Potential: +1100 mV for the oxidation of erythromycin.[3]
-
Experimental Protocol (HPLC-UV Detection):
-
Sample Preparation:
-
A study on dermatological preparations involved solubilization of erythromycin followed by freezing the cream matrix.[6] For plasma, a liquid-liquid or solid-phase extraction would be typical.
-
-
Chromatographic Conditions:
-
Detection:
-
Detector: UV detector.
-
Wavelength: 210 nm[7] or 215 nm.
-
Workflow Diagram:
Caption: General Workflow for Erythromycin Quantification by HPLC.
Microbiological Assay
Microbiological assays measure the potency of an antibiotic by its inhibitory effect on the growth of a susceptible microorganism.
Experimental Protocol (Agar Diffusion / Cylinder-Plate Method):
-
Preparation of Assay Plates:
-
Sample and Standard Preparation:
-
Prepare a stock solution of erythromycin working standard.
-
Prepare serial dilutions of the standard and the plasma samples in a suitable buffer (e.g., phosphate buffer).[8]
-
-
Assay Procedure:
-
Quantification:
-
Measure the diameter of the zones of growth inhibition.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the standard concentrations.
-
Determine the concentration of erythromycin in the plasma samples from the standard curve.
-
Logical Relationship Diagram:
References
- 1. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of erythromycin concentrations in rat plasma and liver by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma concentration/time curve of erythromycin after a 12-hour intravenous infusion of erythromycin lactobionate in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmadekho.com [pharmadekho.com]
Assessing the Recovery of Erythromycin Ethylsuccinate-13C,d3: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative assessment of the recovery of Erythromycin ethylsuccinate-13C,d3, a crucial internal standard for the analysis of the macrolide antibiotic erythromycin. While direct, quantitative recovery data for this compound is not extensively published, this guide draws comparisons with other structurally similar isotope-labeled and non-labeled internal standards to provide a comprehensive performance overview.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte of interest. Stable isotope-labeled standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer, leading to highly accurate and precise quantification. The recovery of an internal standard is a critical parameter evaluated during method validation to ensure the reliability of the analytical procedure. According to regulatory guidelines, such as those from the FDA, recovery need not be 100%, but it must be consistent, precise, and reproducible[1].
Comparative Recovery Data of Internal Standards for Macrolide Analysis
The following table summarizes the recovery data for various internal standards used in the analysis of macrolide antibiotics. This data provides a benchmark for the expected performance of this compound.
| Internal Standard | Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Erythromycin | Clarithromycin | Human Plasma | Liquid-Liquid Extraction | 99 | [2][3] |
| Roxithromycin | Clarithromycin | Human Plasma | Protein Precipitation | 98.1 ± 5.4 | [4] |
| Azithromycin-d3 | Azithromycin | Human Tears | Methanol-Water Extraction | 95.74 ± 3.44 | [5] |
| Azithromycin-d5 | Azithromycin | Human Plasma | Solid-Phase Extraction | 100 - 102 | [6] |
| Clarithromycin-13C-d3 | Clarithromycin | Human Plasma | Liquid-Liquid Extraction | Not explicitly stated, but method showed good accuracy and precision | [7] |
As illustrated in the table, isotope-labeled internal standards for similar macrolide antibiotics, like Azithromycin-d3 and Azithromycin-d5, demonstrate excellent and consistent recovery rates, often near 100%. Non-labeled internal standards such as erythromycin and roxithromycin also show high recovery. This suggests that this compound, when used in a validated method, can be expected to exhibit similarly high and reproducible recovery.
Experimental Protocols
A generalized experimental protocol for the extraction and analysis of erythromycin from a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard is outlined below. This protocol is a composite based on methodologies reported in the literature for macrolide antibiotic analysis[2][4][6][7].
1. Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 100 µL of the plasma sample, add 25 µL of the internal standard working solution (e.g., this compound in a suitable solvent). Vortex for 10 seconds.
-
Extraction: Add 2.0 mL of an organic solvent mixture (e.g., n-hexane: methyl tert-butyl ether, 20:80, v/v). Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at approximately 13,000 x g for 5 minutes at 10°C.
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 50°C.
-
Reconstitution: Reconstitute the dried extract with 250 µL of the mobile phase. Vortex briefly and inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 5.0 mM ammonium formate, pH 3.0) in a suitable ratio (e.g., 78:22, v/v) under isocratic conditions.
-
Flow Rate: As appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the assessment of internal standard recovery.
Caption: Experimental workflow for assessing the recovery of an internal standard.
Caption: Logic for calculating the percentage recovery of an internal standard.
References
- 1. fda.gov [fda.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 7. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of erythromycin in biological matrices is paramount. The choice of sample preparation technique is a critical determinant of analytical method performance. This guide provides an objective comparison of two commonly employed methods: protein precipitation (PPT) and liquid-liquid extraction (LLE) for the isolation of erythromycin prior to analysis, supported by experimental data.
Erythromycin, a macrolide antibiotic, is widely used in clinical and veterinary medicine. Its determination in complex biological samples such as plasma, serum, or tissue homogenates necessitates an efficient extraction method to remove interfering substances, primarily proteins and phospholipids, which can significantly impact the accuracy and sensitivity of analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
This guide delves into the experimental protocols and performance characteristics of protein precipitation and liquid-liquid extraction for erythromycin, offering a clear comparison to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for protein precipitation and liquid-liquid extraction for erythromycin based on published data. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific matrix and analytical conditions.
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction |
| Recovery | 81% - >90% (for similar analytes and erythromycin in some matrices)[1] | 88% - 105%[2] |
| Matrix Effect | Generally higher due to less selective removal of endogenous components.[3][4] | Generally lower due to more selective extraction of the analyte. |
| Process Efficiency | High-throughput, rapid, and requires minimal method development.[5] | More time-consuming and labor-intensive, often involving multiple steps. |
| Selectivity | Lower, co-precipitation of other matrix components is common. | Higher, based on the differential solubility of the analyte in two immiscible liquids. |
| Cost | Lower, due to the use of common and inexpensive solvents and fewer steps.[5] | Higher, may require more specialized and larger volumes of solvents. |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. It involves the addition of a water-miscible organic solvent, typically acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample. The 3:1 ratio of solvent to sample is a common starting point and can be optimized.[6]
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the supernatant containing the analyte of interest and transfer it to a clean tube.
-
Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., mobile phase).
-
Analysis: The resulting solution is then ready for injection into the analytical instrument (e.g., LC-MS/MS).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. For erythromycin, which is a basic compound, pH adjustment of the aqueous phase is crucial for efficient extraction.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: To 0.5 mL of plasma in a centrifuge tube, add a suitable internal standard.[2]
-
pH Adjustment: Alkalinize the sample by adding a small volume of a basic solution (e.g., sodium hydroxide) to raise the pH. This converts the erythromycin to its free base form, which is more soluble in organic solvents.[2]
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isopropanol).
-
Mixing: Vortex the mixture for 1-2 minutes to facilitate the transfer of erythromycin from the aqueous phase to the organic phase.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase or a suitable solvent mixture (e.g., 80:20 water:acetonitrile).[2]
-
Analysis: The reconstituted sample is then ready for analysis.
Discussion and Conclusion
Protein Precipitation is favored for its simplicity, speed, and high-throughput capabilities, making it an excellent choice for rapid screening and in drug discovery settings where a large number of samples need to be processed quickly.[5] The primary drawback of PPT is its non-selective nature, which can lead to significant matrix effects due to the co-extraction of endogenous phospholipids and other interferences.[3][4] This can result in ion suppression or enhancement in LC-MS analysis, potentially compromising the accuracy and precision of the assay.
Liquid-Liquid Extraction , on the other hand, offers superior selectivity and results in a cleaner extract, thereby minimizing matrix effects. The ability to manipulate the pH of the sample allows for a more targeted extraction of the analyte. However, LLE is a more complex, time-consuming, and labor-intensive procedure. It often requires larger volumes of organic solvents and is more challenging to automate.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Precision in Erythromycin Quantification: An Inter-day and Intra-day Comparative Guide
In the realm of pharmaceutical analysis and clinical pharmacokinetics, the accurate quantification of antibiotics like erythromycin is paramount for ensuring therapeutic efficacy and safety. This guide provides a comparative overview of the inter-day and intra-day precision of various analytical methods used for the quantification of erythromycin, supported by experimental data from multiple studies. Precision, expressed as the relative standard deviation (RSD), is a critical validation parameter that demonstrates the reproducibility of a method. Inter-day precision assesses the reproducibility across different days, while intra-day precision evaluates it within the same day.
Quantitative Precision Data
The following table summarizes the inter-day and intra-day precision for erythromycin quantification using different analytical techniques and in various biological matrices.
| Analytical Method | Matrix | Analyte | Concentration Levels | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| LC-MS/MS | Human Plasma | Erythromycin A | Not Specified | 0.8 - 4.6 | 2.5 - 3.5 | [1] |
| LC-MS/MS | Human Plasma | Anhydroerythromycin A | Not Specified | 2.2 - 5.9 | 6.0 - 8.7 | [1] |
| LC-MS/MS | Human Plasma | Erythromycylamine | 4.5 - 720 ng/mL | 5.2 - 6.4 | 5.6 - 9.3 | [2] |
| UHPLC-MS/MS | Chicken Tissues and Eggs | Erythromycin | LOQ, 10xLOQ, 100xLOQ | < 7.10 | < 7.10 | [3] |
| UPLC | Pharmaceutical Dosage Form | Erythromycin | 20%, 100%, 150% of CLLC | 0.2 - 1.7 | Not Reported | [4] |
| HPLC-UV | Dermatological Creams | Erythromycin A | 70 - 130% | Not Reported | Not Reported, but noted good precision | [5][6] |
| LC-MS/MS | Distillers Grains | Erythromycin A | 0.01, 0.10, 1.0 µg/g | 3.3 - 5.3 (as part of all levels) | 2.5 - 5.1 | [7] |
| LC/MS/MS | Commercial Samples | Erythromycin A | Not Specified | ≤ 0.52 | Not Reported |
CLLC : Critical Limit Level Concentration; LOQ : Limit of Quantification
Experimental Workflow
The general workflow for the quantification of erythromycin in biological matrices involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a typical experimental process.
Detailed Experimental Protocols
Below are detailed methodologies from key studies that provide insights into the experimental conditions required for achieving high precision.
1. LC-MS/MS Method for Erythromycin in Human Plasma [1][8]
-
Sample Preparation: To 0.5 mL of plasma, an alkalizing agent is added, followed by a one-step liquid-liquid extraction. The resulting extract is dried and then reconstituted in a water:acetonitrile (80:20) solution.
-
Chromatography: An Inertsil ODS-2 column (5 µm, 3.0 x 50 mm) with a C8 guard column is used. The mobile phase is an isocratic mixture of 1:1 acetonitrile:water containing 2 mM ammonium acetate and 0.1% acetic acid. The flow rate is maintained at 0.7 mL/min.
-
Detection: A triple quadrupole mass spectrometer equipped with a Turbo-Ionspray source is operated in Multi-Reaction Monitoring (MRM) mode.
2. UHPLC-MS/MS Method for Erythromycin in Chicken Tissues and Eggs (QuEChERS) [3]
-
Sample Preparation (QuEChERS): Samples are extracted using an acetonitrile-water (80:20, v/v) solution. The extract is then purified using a Cleanert MAS-Q cartridge.
-
Chromatography: Ultra-high-performance liquid chromatography is employed for separation. Specific column and mobile phase details were not fully detailed in the abstract but are a common approach for this type of analysis.
-
Detection: An electrospray ionization tandem triple quadrupole mass spectrometer (UHPLC-ESI-MS/MS) is used for detection and quantification.
3. UPLC Method for Erythromycin in Pharmaceutical Dosage Forms [4][9]
-
Sample Preparation: Swab samples are spiked with erythromycin solution at various concentrations of the critical limit level concentration.
-
Chromatography: A UPLC BEH C18 column (1.7 µm, 50 mm x 2.1 mm) is maintained at 50°C. The mobile phase consists of a buffer solution (2.84 g of Disodium hydrogen phosphate in 1000 mL water, pH 8.5) and methanol in a 35:65 (v/v) ratio (Mobile Phase A) and methanol as Mobile Phase B, run under a gradient. The flow rate is 0.5 mL/min with an injection volume of 7.0 µL.
-
Detection: A photodiode array detector is used for quantification.
Conclusion
The choice of analytical method for erythromycin quantification significantly impacts the achievable precision. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) consistently demonstrates high precision (RSD < 10%) for the analysis of erythromycin in complex biological matrices like human plasma and animal tissues.[1][2][3] UPLC methods also offer excellent precision for pharmaceutical dosage forms.[4][9] While HPLC-UV methods are also utilized, particularly for dermatological preparations, detailed precision data is less frequently reported in the provided literature.[5][6] The selection of an appropriate method should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The detailed protocols provided serve as a valuable resource for researchers and drug development professionals in establishing robust and reproducible methods for erythromycin quantification.
References
- 1. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Method development and validation by chromatographic method for determination of erythromycin in pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Robustness of Erythromycin Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the robustness of various bioanalytical methods for the quantification of erythromycin. Understanding the robustness of an analytical method is critical during drug development and for routine analysis, as it ensures the reliability and reproducibility of results despite minor variations in experimental conditions. This document presents supporting experimental data, detailed methodologies for robustness testing, and a comparative analysis of common techniques.
Experimental Protocols: Assessing Method Robustness
Robustness is typically evaluated by deliberately introducing small variations to the method parameters and observing the effect on the analytical results. The following protocols outline key experiments for assessing the robustness of an erythromycin bioanalytical method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To assess the influence of minor variations in chromatographic conditions on the quantification of erythromycin.
Protocol:
-
Preparation of Samples: Prepare quality control (QC) samples at low, medium, and high concentrations of erythromycin in the relevant biological matrix (e.g., plasma, urine).
-
Standard Procedure: Analyze the QC samples using the standard, validated LC-MS/MS method.
-
Introduction of Variations: Individually vary the following parameters:
-
Analysis: Analyze the QC samples with each of the modified conditions.
-
Evaluation: Calculate the percentage deviation of the results obtained under varied conditions from the results obtained using the standard procedure. The acceptance criterion is typically a deviation of ≤15%.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To evaluate the impact of slight changes in the HPLC-UV method parameters on erythromycin quantification.
Protocol:
-
Sample Preparation: Prepare QC samples as described for the LC-MS/MS method.
-
Standard Analysis: Run the QC samples using the established HPLC-UV method.
-
Parameter Variation: Introduce the following deliberate changes to the method:
-
Data Acquisition: Analyze the QC samples under each of the modified conditions.
-
Assessment: Determine the percentage difference in the calculated concentrations compared to the standard conditions. The results should be within a predefined acceptance limit (e.g., ±15%).
Microbiological Assay
Objective: To determine the effect of minor variations in incubation conditions and media composition on the quantification of erythromycin's biological activity.
Protocol:
-
Preparation of Standards and Samples: Prepare standard solutions of erythromycin and QC samples in the appropriate matrix.
-
Standard Assay: Perform the microbiological assay using the standard operating procedure, typically an agar diffusion method.
-
Variation of Parameters: Introduce the following changes one at a time:
-
Incubation Temperature: Vary the incubation temperature by ±2°C.
-
Incubation Time: Alter the incubation time by ±1 hour.
-
Agar pH: Adjust the pH of the culture medium by ±0.2 units.
-
-
Measurement: Measure the diameter of the inhibition zones for each plate.
-
Evaluation: Compare the calculated potency of the QC samples under the varied conditions to the potency obtained under standard conditions. The deviation should not exceed the established limits of the method's precision.
Performance Data Comparison
The following table summarizes typical robustness data for different erythromycin bioanalytical methods based on published literature. This allows for a comparative assessment of their performance.
| Analytical Method | Parameter Varied | Typical Variation | Observed Effect on Results (% Deviation) | Reference |
| LC-MS/MS | Mobile Phase Composition | ±2% Organic Solvent | < 5% | [3] |
| Mobile Phase pH | ±0.2 units | < 8% | [1] | |
| Column Temperature | ±5°C | < 10% | ||
| Flow Rate | ±5% | < 5% | ||
| HPLC-UV | Mobile Phase Composition | ±2% Acetonitrile | < 7% | [2] |
| Mobile Phase pH | ±0.2 units | < 10% | [1][2] | |
| Wavelength | ±2 nm | < 5% | ||
| Column Temperature | ±5°C | < 12% | ||
| Microbiological Assay | Incubation Temperature | ±2°C | < 15% | |
| Incubation Time | ±1 hour | < 10% | ||
| Agar pH | ±0.2 units | < 15% |
Visualizing the Bioanalytical Workflow
The following diagrams illustrate key workflows in the evaluation of a bioanalytical method's robustness.
Caption: Workflow of Bioanalytical Method Validation.
Caption: Workflow for Robustness Testing.
Conclusion
The robustness of a bioanalytical method for erythromycin is a critical attribute that ensures data quality and reliability. Chromatographic methods, particularly LC-MS/MS, generally exhibit higher robustness compared to microbiological assays, as they are less susceptible to minor variations in environmental conditions. However, the choice of method should always be guided by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. The experimental protocols and comparative data presented in this guide provide a framework for evaluating and selecting the most appropriate and robust bioanalytical method for your research needs.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Erythromycin Ethylsuccinate-13C,d3
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Erythromycin ethylsuccinate-13C,d3, a stable isotope-labeled macrolide antibiotic used in various research applications. Adherence to these guidelines is paramount to maintaining a safe laboratory environment and minimizing ecological impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The material safety data sheet (MSDS) advises wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and suitable gloves.[1] In case of contact or exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Handle the compound in a well-ventilated area, preferably within a laboratory hood, to avoid the formation of dust and aerosols.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with other antibiotics, requires careful consideration to prevent environmental contamination and the development of antibiotic-resistant bacteria.[5] The primary recommended method of disposal is through a licensed hazardous material disposal company.[1]
Step 1: Segregation and Labeling
-
Designate a specific, clearly labeled, and sealed container for the accumulation of this compound waste.
-
The container should be appropriate for chemical waste and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]
Step 2: Consultation with Institutional Guidelines
-
Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical and antibiotic waste disposal.[5] Institutional guidelines will align with federal, state, and local regulations.[2][6]
Step 3: Professional Disposal
-
Arrange for the collection of the segregated waste by a licensed hazardous material disposal company.[1]
-
The most environmentally sound method for pharmaceutical destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage emissions.[1][7]
Alternative Disposal for Small Quantities (if permitted by local regulations):
For minute residual quantities, and only if explicitly permitted by your institution and local authorities, the following procedure can be considered. However, this is not the preferred method.
-
Deactivation: Due to the stable nature of many antibiotics, autoclaving may not be sufficient for degradation.[5] Chemical deactivation should only be performed by trained personnel following established and validated protocols.
-
Solidification: Mix the this compound with an inert and unpalatable substance such as cat litter or used coffee grounds.[8][9] This prevents scavenging and accidental ingestion.
-
Containment: Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[8][9]
-
Disposal in Municipal Waste: Dispose of the sealed container in the regular trash.[8]
Important Considerations:
-
Do NOT discharge this compound into drains, water courses, or onto the ground.[1][10] This can contribute to the contamination of drinking water and the rise of antibiotic-resistant organisms.[5][9]
-
Contaminated materials , such as empty containers, weighing papers, and disposable PPE, should be disposed of as chemical waste following the same procedures as the compound itself.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. fishersci.com [fishersci.com]
- 7. DSpace [iris.who.int]
- 8. Safe methods of medication disposal - Mayo Clinic Health System [mayoclinichealthsystem.org]
- 9. epa.gov [epa.gov]
- 10. goldbio.com [goldbio.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Erythromycin Ethylsuccinate-13C,d3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Erythromycin ethylsuccinate-13C,d3, a stable isotope-labeled compound. Adherence to these protocols is critical to minimize exposure risk and ensure the integrity of your research.
Erythromycin ethylsuccinate may cause allergic skin reactions and, if inhaled, may lead to allergy or asthma symptoms or breathing difficulties[1][2]. The isotopically labeled form, while not radioactive, requires careful handling as a pharmaceutical compound of unknown potency[3]. Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is mandatory.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final and critical barrier against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | EN 166 (EU) or NIOSH (US) approved[3] | Protects against splashes and dust. |
| Face Shield | OSHA 29 CFR 1910.133[4] | Recommended when there is a significant risk of splashes. | |
| Hand Protection | Chemical-resistant, impervious gloves | EU Directive 89/686/EEC and EN 374 compliant[3] | Prevents skin contact and absorption. Double gloving is recommended[5]. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination. |
| Protective Suit | As needed for large quantities or spill cleanup | Provides full-body protection against chemical exposure[6]. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Follow OSHA respirator regulations in 29 CFR 1910.134[4] | Required when engineering controls are insufficient to control airborne dust or aerosols. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Following a standardized operational plan minimizes the risk of accidental exposure and ensures consistent, safe laboratory practices.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure[1][6].
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[4].
-
Restricted Access: The handling area should be clearly marked and access restricted to authorized personnel only[5].
Handling the Compound:
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting procedures within a chemical fume hood to contain any dust or aerosols.
-
Avoid Dust Formation: Minimize the generation of dust during handling[4].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[1]. Do not eat, drink, or smoke in the handling area[1][7].
Storage:
-
Container: Keep the compound in a tightly closed container when not in use[1][4].
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1][4].
-
Security: All isotopically labeled compounds must be secured against unauthorized access. Laboratories should be locked when unoccupied[8].
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the compound should be considered contaminated waste.
-
Empty Containers: Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.
-
Excess Compound: Unused or expired this compound is considered chemical waste.
Disposal Procedure:
-
Licensed Disposal Company: Dispose of the compound and contaminated materials through a licensed hazardous material disposal company[3].
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for chemical waste disposal are strictly followed[3].
-
Do Not: Do not dispose of this compound down the drain or in the regular trash[1][9].
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. osha.gov [osha.gov]
- 6. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 7. ucblueash.edu [ucblueash.edu]
- 8. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. ERYTHROMYCIN ETHYLSUCCINATE LIQUID - ORAL (E.E.S., Eryped) side effects, medical uses, and drug interactions. [medicinenet.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
